molecular formula C14H16FNO3 B597902 N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one CAS No. 1211594-21-6

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one

Cat. No.: B597902
CAS No.: 1211594-21-6
M. Wt: 265.284
InChI Key: YYGPYBIGAQSMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates two critically important features for modern pharmaceutical development: the privileged dihydroquinoline core and a strategic fluorine substitution. The dihydroquinoline structure is a recognized privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents . The incorporation of a fluorine atom at the 7-position is a key strategy for medicinal chemists, as fluorine can significantly influence a molecule's properties, including its permeability, metabolic stability, and overall pharmacokinetic and pharmacodynamic profile . The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders this compound an exceptionally versatile building block. It allows for selective deprotection and further functionalization, enabling researchers to efficiently create diverse libraries of complex molecules for biological screening . This makes it particularly valuable for the synthesis of novel, enantioenriched compounds targeting a range of diseases. Its primary research application is serving as a key intermediate in the synthesis of fluorinated tetrahydroquinoline derivatives, a class of structures with high relevance in the search for new bioactive molecules . Researchers can utilize this building block in asymmetric synthesis methodologies, such as asymmetric transfer hydrogenation, to access enantioenriched cis-fluorohydrins, which are valuable chiral intermediates . The structural features of this compound make it a promising starting point for programs aimed at developing new therapeutic agents.

Properties

IUPAC Name

tert-butyl 7-fluoro-4-oxo-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGPYBIGAQSMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust synthetic pathway for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, a valuable building block in medicinal chemistry. The introduction of a fluorine atom at the 7-position and the presence of the N-Boc protecting group make this compound a versatile intermediate for the synthesis of various biologically active molecules. This document outlines the core synthetic strategy, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the reaction sequence.

Core Synthesis Pathway

The synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is efficiently achieved through a two-step process. The first step involves the construction of the core heterocyclic structure, 7-fluoro-3,4-dihydroquinolin-4(2H)-one, via an intramolecular Friedel-Crafts acylation. The subsequent step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 7-fluoro-3,4-dihydroquinolin-4(2H)-one

This initial step consists of two sequential reactions: the acylation of 3-fluoroaniline with 3-chloropropionyl chloride to form an amide intermediate, followed by an intramolecular Friedel-Crafts acylation to yield the desired quinolinone.

Step 2: N-Boc Protection

The secondary amine of 7-fluoro-3,4-dihydroquinolin-4(2H)-one is then protected using di-tert-butyl dicarbonate ((Boc)₂O) to afford the final product, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Yield
3-Fluoroaniline371-40-4C₆H₆FN111.12-
3-Chloropropionyl chloride625-36-5C₃H₄Cl₂O126.97-
7-fluoro-3,4-dihydroquinolin-4(2H)-one340993-99-9C₉H₈FNO165.1670-80%
N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one1211594-21-6C₁₄H₁₆FNO₃265.2890-95%

Experimental Protocols

Step 1: Synthesis of 7-fluoro-3,4-dihydroquinolin-4(2H)-one

Part A: Synthesis of N-(3-fluorophenyl)-3-chloropropanamide

  • To a stirred solution of 3-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-fluorophenyl)-3-chloropropanamide, which can be used in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane at 0 °C, add the crude N-(3-fluorophenyl)-3-chloropropanamide (1.0 eq) portion-wise.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 7-fluoro-3,4-dihydroquinolin-4(2H)-one as a solid.

Step 2: N-Boc Protection of 7-fluoro-3,4-dihydroquinolin-4(2H)-one
  • Dissolve 7-fluoro-3,4-dihydroquinolin-4(2H)-one (1.0 eq) in a mixture of acetone and water.[1]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.[1]

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • The resulting crude product, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, can be purified by column chromatography on silica gel if necessary.

Mandatory Visualizations

Synthesis_Pathway 3_Fluoroaniline 3-Fluoroaniline 3_Chloropropionyl_chloride 3-Chloropropionyl chloride Amide_Intermediate N-(3-fluorophenyl)-3-chloropropanamide 3_Chloropropionyl_chloride->Amide_Intermediate Quinolinone_Intermediate 7-fluoro-3,4-dihydroquinolin-4(2H)-one Amide_Intermediate->Quinolinone_Intermediate Intramolecular Friedel-Crafts AlCl₃, reflux Final_Product N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one Quinolinone_Intermediate->Final_Product N-Boc Protection Acetone/Water Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Final_Product

Caption: Synthesis pathway of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 7-fluoro-3,4-dihydroquinolin-4(2H)-one cluster_step2 Step 2: N-Boc Protection Start_1 3-Fluoroaniline + 3-Chloropropionyl chloride Acylation Acylation in DCM with Et₃N Start_1->Acylation Workup_1 Aqueous Workup & Extraction Acylation->Workup_1 Cyclization Intramolecular Friedel-Crafts Acylation with AlCl₃ Workup_1->Cyclization Workup_2 Quenching with HCl/ice & Extraction Cyclization->Workup_2 Purification_1 Column Chromatography Workup_2->Purification_1 Intermediate 7-fluoro-3,4-dihydroquinolin-4(2H)-one Purification_1->Intermediate Start_2 7-fluoro-3,4-dihydroquinolin-4(2H)-one + (Boc)₂O Intermediate->Start_2 Protection Reaction in Acetone/Water Start_2->Protection Workup_3 Solvent Removal & Extraction Protection->Workup_3 Purification_2 Column Chromatography (optional) Workup_3->Purification_2 Final_Product_Node N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one Purification_2->Final_Product_Node

Caption: Experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (CAS 1211594-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

A review of available data and a guide for future research directions.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, with CAS number 1211594-21-6, is a fluorinated heterocyclic compound belonging to the tetrahydroquinoline class. The presence of the fluorine atom and the N-Boc protecting group makes it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the available information on this compound. However, a thorough search of scientific literature and chemical databases reveals a significant scarcity of published data regarding its synthesis, detailed chemical properties, biological activity, and mechanism of action. This document will summarize the limited available information and, more importantly, will propose potential research avenues and experimental designs based on the chemistry of related compounds.

Chemical Identity and Properties

Based on its structure, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is an N-tert-butoxycarbonyl protected derivative of 7-fluoro-3,4-dihydroquinolin-4(2H)-one. The key structural features include a dihydroquinolinone core, a fluorine substituent at the 7-position of the aromatic ring, and a Boc protecting group on the nitrogen atom.

Table 1: Physicochemical Properties of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

PropertyValueSource
CAS Number 1211594-21-6Commercial Suppliers
Molecular Formula C₁₄H₁₆FNO₃Calculated
Molecular Weight 265.28 g/mol Calculated
Appearance White to off-white solid (presumed)Inferred from typical similar compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structure

Note: The majority of the physicochemical properties are predicted based on the chemical structure, as experimental data is not publicly available.

Synthesis and Experimental Protocols

A common approach to the synthesis of the 3,4-dihydroquinolin-4(2H)-one core is the intramolecular Friedel-Crafts acylation of an N-aryl-β-alanine derivative. The presence of the fluorine atom might influence the regioselectivity of the cyclization.

Proposed Synthetic Workflow:

G cluster_0 Proposed Synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one cluster_steps Key Transformation Steps A 3-Fluoroaniline C N-(3-Fluorophenyl)acrylamide A->C Acylation B Acryloyl chloride or acrylic acid B->C D N-(3-Fluorophenyl)-β-alanine C->D Hydrolysis E N-Boc-N-(3-fluorophenyl)-β-alanine D->E Boc Protection F N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one E->F Cyclization G Polyphosphoric acid (PPA) or Eaton's reagent G->F H Di-tert-butyl dicarbonate (Boc)₂O H->E I Michael Addition J Boc Protection K Intramolecular Friedel-Crafts Acylation

Caption: Proposed synthetic workflow for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Proposed Experimental Protocol for Synthesis:

  • Step 1: Synthesis of N-(3-Fluorophenyl)-β-alanine. 3-Fluoroaniline could be reacted with a suitable Michael acceptor like acrylic acid or its ester, followed by hydrolysis to yield N-(3-fluorophenyl)-β-alanine.

  • Step 2: N-Boc Protection. The secondary amine of N-(3-fluorophenyl)-β-alanine would then be protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium hydroxide to yield N-Boc-N-(3-fluorophenyl)-β-alanine.

  • Step 3: Intramolecular Friedel-Crafts Acylation. The final cyclization to form the dihydroquinolinone ring could be achieved by treating N-Boc-N-(3-fluorophenyl)-β-alanine with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). The reaction would likely require heating.

Purification and Characterization: The final product would require purification, likely through column chromatography on silica gel. Characterization would be essential to confirm the structure and purity, employing techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for elucidating the exact structure, including the position of the fluorine atom and the successful incorporation of the Boc group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone (C=O) and the carbamate (N-C=O) stretches.

Potential Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. However, the quinoline and dihydroquinoline scaffolds are present in a wide range of biologically active molecules. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a drug candidate.

Potential Areas of Investigation:

  • Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents.

  • Kinase Inhibition: The dihydroquinolinone scaffold could potentially serve as a template for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Hypothetical Signaling Pathway Involvement:

Given the lack of specific data, any depiction of a signaling pathway would be purely speculative. However, should this compound or its derivatives show, for instance, anticancer activity, a logical workflow for investigating its mechanism of action could be proposed.

G cluster_0 Hypothetical Workflow for Elucidating Mechanism of Action A N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one derivative B Cell-based phenotypic screening (e.g., cytotoxicity assay) A->B C Identification of Hit Compound B->C D Target Identification (e.g., affinity chromatography, proteomics) C->D E Validation of Target (e.g., siRNA, CRISPR) D->E F Pathway Analysis (e.g., Western blot, RNA-seq) E->F G Identification of Modulated Signaling Pathway (e.g., MAPK, PI3K/Akt) F->G

Caption: A logical workflow for investigating the potential mechanism of action.

Future Research Directions

The significant lack of data on N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one presents a clear opportunity for further research. Key areas to be explored include:

  • Development and Optimization of a Reliable Synthetic Route: A robust and scalable synthesis is the first critical step.

  • Thorough Physicochemical Characterization: Detailed analysis using modern spectroscopic and analytical techniques is necessary to establish a complete profile of the compound.

  • Broad Biological Screening: The compound should be screened against a diverse panel of biological targets to identify any potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the dihydroquinolinone core, the fluorine position, and the N-protecting group would provide valuable insights for drug design.

Conclusion

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a chemical entity with potential as a building block in drug discovery, yet it remains largely unexplored. This technical guide has highlighted the current void in the scientific literature and has proposed a framework for future research. The synthesis, characterization, and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents. The scientific community is encouraged to undertake these investigations to unlock the potential of this and similar fluorinated heterocyclic scaffolds.

Spectral Analysis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the expected spectral data for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0d1HH-5
~7.2dd1HH-6
~7.0dd1HH-8
~4.0t2HH-2
~2.8t2HH-3
1.5s9HBoc (tert-butyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~195C-4 (C=O)
~165 (d)C-7 (C-F)
~153Boc (C=O)
~145C-8a
~130 (d)C-5
~120 (d)C-4a
~115 (d)C-6
~110 (d)C-8
~82Boc (quaternary C)
~45C-2
~39C-3
~28Boc (CH₃)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Boc carbonyl)
~1680StrongC=O stretch (ketone)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-F stretch
~1160StrongC-O stretch (Boc)

Table 4: Predicted Mass Spectrometry Data

m/zIon
279.12[M]⁺ (Molecular Ion)
223.08[M - C₄H₈]⁺
179.07[M - Boc + H]⁺
151.04[M - Boc - CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: The data is acquired on a standard NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A larger number of scans is required due to the lower natural abundance of ¹³C. The spectral width will generally be 0-220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Pressure is applied using an anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded first.

    • The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source is used. For this type of molecule, Electrospray Ionization (ESI) is a common and suitable technique.

  • Data Acquisition:

    • The sample solution is introduced into the ion source, where it is nebulized and ionized.

    • The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion. The spectrum is typically acquired over a mass range that includes the expected molecular weight.

  • Data Processing: The data is presented as a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Reporting Synthesis Synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Report Technical Report / Publication Interpret->Report

Caption: General workflow for spectral data acquisition and analysis.

An In-depth Technical Guide on N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one: Molecular Structure and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is a fluorinated quinolinone derivative with a tert-butyloxycarbonyl (Boc) protecting group. While specific experimental data for this compound is not extensively available in public literature, its structural motifs are of significant interest in medicinal chemistry. Quinolinone cores are present in a variety of biologically active molecules, and the introduction of a fluorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure of this compound, outlines general experimental protocols for its synthesis and characterization based on related compounds, and discusses its potential role in drug discovery, particularly in the context of signaling pathways commonly targeted by quinoline derivatives.

Molecular Structure and Properties

This compound (CAS: 1211594-21-6) possesses a fused heterocyclic system consisting of a benzene ring fused to a dihydropyridinone ring. The key structural features include a fluorine atom at the 7-position of the quinoline core, a ketone group at the 4-position, and a Boc protecting group on the nitrogen atom.

Table 1: Physicochemical Properties

PropertyExpected Value
Molecular Formula C₁₄H₁₆FNO₃
Molecular Weight 265.28 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not available
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)

Synthesis and Characterization: Experimental Protocols

General Synthetic Approach

A common method for synthesizing the quinolinone core involves the intramolecular cyclization of an appropriate N-acylated aniline derivative. The introduction of the Boc protecting group can be achieved by reacting the corresponding unprotected quinolinone with di-tert-butyl dicarbonate (Boc₂O).

Experimental Workflow for a Hypothetical Synthesis:

G cluster_0 Synthesis Workflow Start Start Reactant Starting Material: 3-Fluoroaniline derivative Start->Reactant Step1 Acylation with β-propiolactone or equivalent Reactant->Step1 Step2 Intramolecular Friedel-Crafts Acylation Step1->Step2 Intermediate 7-fluoro-3,4-dihydroquinolin-4(2H)-one Step2->Intermediate Step3 Boc Protection (Boc)₂O, Base Intermediate->Step3 Product This compound Step3->Product G cluster_0 PI3K/Akt/mTOR Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinolinone Derivative (Hypothetical Target) Inhibitor->PI3K Inhibition

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – The fluorinated heterocyclic building block, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, is gaining significant traction within the medicinal chemistry community as a versatile scaffold for the development of novel therapeutic agents. Its unique structural features, including a fluorinated quinolinone core, offer a valuable starting point for the synthesis of compounds targeting a range of diseases, particularly in oncology and virology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, applications, and the biological pathways influenced by its derivatives.

Core Synthesis and Physicochemical Properties

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, with the CAS Number 1211594-21-6, is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions at other positions of the molecule.

Table 1: Physicochemical Properties of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

PropertyValue
CAS Number 1211594-21-6
Molecular Formula C₁₄H₁₆FNO₃
Molecular Weight 265.28 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthetic Utility and Key Reactions

The chemical reactivity of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one makes it a valuable precursor for a variety of transformations. The ketone functionality at the 4-position and the potential for modification of the aromatic ring are key to its versatility.

Synthesis of 4-Amino-7-fluoroquinoline Derivatives

One of the most significant applications of this building block is in the synthesis of 4-aminoquinoline derivatives. These compounds are known for their wide range of biological activities, including anticancer and antimalarial properties. A common synthetic route involves the conversion of the 4-oxo group to a 4-chloro substituent, followed by a nucleophilic aromatic substitution (SNAr) with a desired amine.

A plausible synthetic pathway is the palladium-catalyzed dehydrogenative aromatization of the dihydroquinolinone core to directly install an amino group at the 4-position.[4]

G N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one Intermediate Intermediate N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one->Intermediate Dehydrogenation/ Aromatization 4-Amino-7-fluoroquinoline Derivative 4-Amino-7-fluoroquinoline Derivative Intermediate->4-Amino-7-fluoroquinoline Derivative Amination

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Applications in Medicinal Chemistry

The 7-fluoro-4-quinolone scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting Kinase Signaling Pathways

Derivatives of 7-fluoro-4-oxo-quinoline have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

EGFR Inhibition: Several studies have highlighted the potential of 4-anilinoquinoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[5][6] The fluorine atom at the 7-position can enhance the binding affinity of these compounds to the ATP-binding site of the kinase.

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7][8][9] Quinolone-based compounds have been identified as inhibitors of this pathway, suggesting that derivatives of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one could be developed as potential anticancer agents targeting this cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival 7-Fluoro-4-quinolone Derivative 7-Fluoro-4-quinolone Derivative 7-Fluoro-4-quinolone Derivative->EGFR Inhibits 7-Fluoro-4-quinolone Derivative->PI3K Inhibits

Caption: Simplified EGFR and PI3K/Akt/mTOR signaling pathway targeted by 7-fluoro-4-quinolone derivatives.

Table 2: In Vitro Antiproliferative Activities of 7-Fluoro-4-anilinoquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
1f HeLa10.18[5]
BGC8238.32[5]
Gefitinib (Control) BGC823>20[5]

Note: These compounds are derivatives of the core scaffold and do not directly represent N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one itself.

Antiviral and Antibacterial Potential

The fluoroquinolone class of antibiotics is well-established, and derivatives of the 7-fluoro-4-quinolone scaffold have also been investigated for their antiviral properties.[10][11][12] The mechanism of action often involves the inhibition of viral DNA gyrase or other essential enzymes.[1] While specific antiviral data for direct derivatives of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is limited in the public domain, the broader class of fluoroquinolones shows activity against a range of viruses, including HIV and herpes simplex virus.[10]

Experimental Protocols

General Procedure for Boc Deprotection

The removal of the Boc protecting group is a crucial step to enable further functionalization at the nitrogen atom.

Materials:

  • N-Boc-protected quinolinone

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-protected quinolinone in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Note: This is a general procedure and may require optimization for specific substrates.

General Procedure for Reductive Amination

The ketone at the 4-position can be converted to an amine via reductive amination, opening up another avenue for derivatization.

Materials:

  • N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

  • Amine of choice (R-NH₂)

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in DCM or DCE, add the desired amine.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent portion-wise and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Ketone Ketone Imine/Iminium ion Imine/Iminium ion Ketone->Imine/Iminium ion + Amine Amine Product Amine Product Imine/Iminium ion->Amine Product + Reducing Agent

Caption: General workflow for a reductive amination reaction.

Conclusion

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a promising and versatile building block in medicinal chemistry. Its fluorinated quinolinone core provides a robust scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly as kinase inhibitors for cancer therapy and as antiviral agents. Further exploration of the synthetic utility of this building block is expected to yield novel drug candidates with improved efficacy and pharmacological profiles.

References

Potential Biological Activities of 7-Fluoro-Dihydroquinolinone Core Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom at the 7-position of the dihydroquinolinone core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability, binding affinity, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the potential biological activities of the 7-fluoro-dihydroquinolinone core structure, with a focus on its anticancer, antibacterial, and potential neuroprotective effects. This document consolidates available data on structurally related compounds to infer the potential of this specific core, presents detailed experimental protocols for its evaluation, and visualizes key mechanistic pathways.

Anticancer Activity

Derivatives of the quinolinone and fluoroquinolone class have demonstrated significant potential as anticancer agents.[1] The primary mechanism of action for many of these compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[2][3][4] By stabilizing the topoisomerase-DNA cleavage complex, these molecules lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Quantitative Data on Structurally Related Compounds

While specific cytotoxicity data for the 7-fluoro-dihydroquinolinone core is limited in publicly available literature, the following table summarizes the anticancer activity of structurally similar tetrahydroquinolinone and fluoroquinolone derivatives against various cancer cell lines. This data provides a valuable reference for predicting the potential potency of novel 7-fluoro-dihydroquinolinone analogues.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Tetrahydroquinolinone(2-oxo-4-phenyl- 5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116 (Colon)~13[5]
TetrahydroquinolinoneCompound 19bA-549 (Lung)~13[5]
FluoroquinoloneCompound II (Ciprofloxacin hydrazide derivative)NCI-60 Panel (Mean)3.30[1]
FluoroquinoloneCompound IIIb (Ciprofloxacin hydrazide derivative)NCI-60 Panel (Mean)2.45[1]
FluoroquinoloneCompound A12BEAS-2B (Normal Lung)2.38[6]
FluoroquinoloneCompound A36BEAS-2B (Normal Lung)>100[6]
Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

The proposed mechanism of anticancer activity for 7-fluoro-dihydroquinolinone derivatives primarily involves the inhibition of Topoisomerase I (Top1). By binding to the Top1-DNA complex, the compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. This DNA damage subsequently activates cell cycle arrest and triggers the intrinsic apoptotic pathway.

Topoisomerase_Inhibition_Pathway Hypothetical Signaling Pathway of 7-Fluoro-Dihydroquinolinone in Cancer Cells 7-Fluoro-Dihydroquinolinone 7-Fluoro-Dihydroquinolinone Top1_DNA Topoisomerase I - DNA Complex 7-Fluoro-Dihydroquinolinone->Top1_DNA Binds to Stabilized_Complex Stabilized Ternary Complex Top1_DNA->Stabilized_Complex Stabilizes DNA_SSB DNA Single-Strand Breaks Stabilized_Complex->DNA_SSB Prevents re-ligation, causing Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_SSB->Cell_Cycle_Arrest Activates Apoptosis_Pathway Intrinsic Apoptosis Pathway DNA_SSB->Apoptosis_Pathway Triggers Cell_Death Apoptotic Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis_Pathway->Cell_Death

Hypothetical Topoisomerase I Inhibition Pathway

Antibacterial Activity

Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7] The presence of a fluorine atom at the C-7 position is often crucial for their antibacterial potency.

Quantitative Data on Structurally Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for 7-substituted fluoroquinolone derivatives against various bacterial strains, indicating the potential for 7-fluoro-dihydroquinolinone analogues to exhibit antibacterial properties.

Compound ClassDerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
6-FluoroquinoloneDerivative 2≤0.860≤0.860[7]
6-FluoroquinoloneDerivative 3≤0.860≤0.860[7]
6-FluoroquinoloneDerivative 4≤0.860≤0.860[7]
7-FluoroquinoloneCompound 8f0.25-4 (MRSE)-[8]

Potential Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of various quinone and flavonoid structures.[9][10][11][12][13] The mechanisms underlying these effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in neuronal survival. While direct evidence for the neuroprotective effects of the 7-fluoro-dihydroquinolinone core is currently lacking, its structural features suggest that it may warrant investigation in this therapeutic area.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of novel 7-fluoro-dihydroquinolinone derivatives.

Synthesis of 7-Fluoro-Dihydroquinolinone Core Structure

A general synthetic route to the 7-fluoro-dihydroquinolinone core can be adapted from established methods for dihydroquinolinone synthesis.[14][15] A plausible approach involves the cyclization of a suitable N-substituted 3-(3-fluoroanilino)propanoic acid derivative.

Synthesis_Workflow General Synthesis Workflow for 7-Fluoro-Dihydroquinolinone Start 3-Fluoroaniline Intermediate1 N-substituted 3-(3-fluoroanilino)propanoic acid Start->Intermediate1 Michael Addition with an acrylate derivative Product 7-Fluoro-Dihydroquinolinone Core Intermediate1->Product Intramolecular Friedel-Crafts Acylation

General Synthesis Workflow
In Vitro Cytotoxicity MTT Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-fluoro-dihydroquinolinone derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with test compounds using flow cytometry.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with test compounds.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Topoisomerase I Inhibition Assay

This in vitro assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

Conclusion

The 7-fluoro-dihydroquinolinone core represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, this core structure is predicted to exhibit significant anticancer and antibacterial properties, with a potential for neuroprotective effects that warrants further investigation. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of new 7-fluoro-dihydroquinolinone derivatives. Further research, including the synthesis of a focused library of these compounds and their systematic evaluation in the described assays, is crucial to fully elucidate their therapeutic potential and structure-activity relationships.

References

The Strategic Role of Fluorine in Quinolinone-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has been a transformative approach in drug design, leading to significant enhancements in potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the multifaceted role of fluorine in the design and development of quinolinone-based drugs, with a focus on their applications as both antibacterial and anticancer agents. We will explore the impact of fluorination on structure-activity relationships (SAR), physicochemical properties, and metabolic stability, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Impact of Fluorine on Physicochemical Properties and Pharmacokinetics

The introduction of fluorine, the most electronegative element, into the quinolinone structure imparts unique physicochemical properties that are highly advantageous for drug development.

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of nearby amine groups, such as the piperazine moiety common in many quinolones. This alteration influences the compound's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and binding to biological targets.

  • Increased Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule. This enhancement can improve its ability to cross biological membranes, such as the bacterial cell wall or the blood-brain barrier, leading to better drug distribution and bioavailability.[1][2]

  • Enhanced Metabolic Stability: One of the most significant advantages of fluorination is the increased metabolic stability of the drug. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By strategically placing fluorine atoms at metabolically vulnerable positions ("metabolic soft spots"), the in vivo half-life of the drug can be significantly extended.[4][5]

The logical flow of how fluorine substitution enhances drug properties can be visualized as follows:

logical_relationship cluster_cause Structural Modification cluster_effect1 Physicochemical & Metabolic Effects cluster_effect2 Pharmacokinetic & Pharmacodynamic Outcomes A Fluorine Substitution B Increased Metabolic Stability (Blocks CYP450) A->B C Altered pKa A->C D Increased Lipophilicity A->D E Improved Bioavailability & Longer Half-life B->E F Enhanced Target Binding Affinity C->F G Improved Membrane Permeation D->G

Caption: Impact of fluorine substitution on drug properties.
Quantitative Pharmacokinetic Data

The table below summarizes and compares key pharmacokinetic parameters of the first-generation non-fluorinated quinolone, nalidixic acid, with several key second-generation fluoroquinolones. The data clearly illustrates the profound impact of fluorination and other structural modifications on bioavailability, half-life, and clearance.

Drug Fluorine Position Bioavailability (F%) Elimination Half-life (t½, hours) Volume of Distribution (Vd, L/kg) Total Clearance (CL, mL/min)
Nalidixic Acid None>95~1.50.36~290
Norfloxacin C-630-403-4.52.5-3.0~470
Ciprofloxacin C-660-803.5-5.02.0-3.0450-600
Ofloxacin C-6>955-71.5-2.5150-250

Data compiled from multiple sources for comparative purposes.

Role of Fluorine in Antibacterial Quinolones

The development of fluoroquinolones marked a significant breakthrough in antibacterial therapy. The introduction of a fluorine atom at the C-6 position of the quinolone ring was found to dramatically increase the potency and broaden the spectrum of activity.

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. The C-6 fluorine atom enhances the binding of the quinolone to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks and subsequent cell death.

The following diagram illustrates this mechanism of action:

antibacterial_moa cluster_drug Drug Action cluster_target Bacterial Cell cluster_process Essential DNA Processes cluster_outcome Result drug Fluoroquinolone (e.g., Ciprofloxacin) gyrase DNA Gyrase (Gram-negative target) drug->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive target) drug->topoIV Inhibits supercoiling DNA Supercoiling gyrase->supercoiling outcome Double-Strand DNA Breaks gyrase->outcome Stabilizes cleavable complex decatenation Chromosome Decatenation topoIV->decatenation topoIV->outcome Stabilizes cleavable complex replication DNA Replication & Transcription supercoiling->replication decatenation->replication death Bacterial Cell Death outcome->death

Caption: Mechanism of action of fluoroquinolone antibiotics.
Quantitative Structure-Activity Relationship (SAR) Data

The antibacterial potency of quinolones is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below compares the MIC values for nalidixic acid (non-fluorinated) and ciprofloxacin (fluorinated) against common bacterial pathogens, demonstrating the dramatic increase in potency conferred by the C-6 fluorine atom and other structural modifications.

Bacterial Species Nalidixic Acid MIC₉₀ (µg/mL) Ciprofloxacin MIC₉₀ (µg/mL) Fold Increase in Potency
Escherichia coli160.06~267x
Klebsiella pneumoniae640.25~256x
Enterobacter cloacae320.25~128x
Pseudomonas aeruginosa>10241.0>1024x
Staphylococcus aureus5120.5~1024x

MIC₉₀: The concentration required to inhibit 90% of isolates. Data compiled from multiple sources.[4][6][7]

Role of Fluorine in Anticancer Quinolones

More recently, the quinolinone scaffold has been explored for its anticancer potential. Fluorinated quinolinones have emerged as promising candidates, often acting as inhibitors of human topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase. This dual activity profile highlights the versatility of the quinolinone core.

Mechanism of Action

Similar to their antibacterial counterparts, many anticancer quinolinones target topoisomerases, specifically human topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce difficult-to-repair double-strand breaks in the DNA of rapidly proliferating cancer cells. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death (apoptosis).[5] Some fluorinated quinolinone derivatives also exhibit inhibitory activity against other cancer-related signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9]

The diagram below outlines the general mechanism of action for anticancer quinolinones.

anticancer_moa cluster_drug Drug Action cluster_target Cancer Cell cluster_effect Cellular Effects cluster_outcome Result drug Fluorinated Quinolinone Derivative topoII Human Topoisomerase II drug->topoII Inhibits pi3k PI3K/Akt Pathway drug->pi3k Inhibits dna_damage DNA Double-Strand Breaks topoII->dna_damage survival_pathway Inhibition of Pro-Survival Signaling pi3k->survival_pathway cell_cycle G2/M Cell Cycle Arrest dna_damage->cell_cycle apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis survival_pathway->apoptosis

Caption: Anticancer mechanism of fluorinated quinolinones.
Quantitative Anticancer Activity Data

The anticancer activity of fluorinated quinolinone derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table presents IC₅₀ values for representative ciprofloxacin derivatives, showcasing their cytotoxic potential.

Compound Cancer Cell Line IC₅₀ (µM) Reference Drug (IC₅₀, µM)
Ciprofloxacin Derivative 73PC3 (Prostate)2.33Doxorubicin (~15-20)
Ciprofloxacin Derivative 73MCF-7 (Breast)2.27Doxorubicin (~0.6-1.8)
Ciprofloxacin Derivative 27HCT-116 (Colon)0.87Doxorubicin (1.79)
Naphthol Mannich Base 98A-549 (Lung)27.71 (µg/mL)Etoposide (48.32 µg/mL)
Ciprofloxacin-Chalcone 11HCT-116 (Colon)2.53Doxorubicin (1.22)

Data compiled from multiple sources and may involve different experimental conditions.[5][6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated quinolinones.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for determining how quickly a compound is metabolized by liver enzymes, providing an estimate of its in vivo half-life.[4]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

  • Materials:

    • Test quinolinone compound

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (or other suitable organic solvent for reaction termination)

    • Internal standard for analytical quantification

    • LC-MS/MS system for analysis

  • Procedure:

    • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent like DMSO.

    • Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Pre-incubation: Add the liver microsomes and the test compound to the master mix. Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate.

    • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

    • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

    • Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate the intrinsic clearance: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount)

The workflow for this assay is visualized below:

metabolic_stability_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Master Mix (Buffer, NADPH System) B Add Microsomes & Test Compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with Acetonitrile & Internal Standard F->G H Centrifuge & Collect Supernatant G->H I Quantify with LC-MS/MS H->I J Calculate t½ and Clint I->J

Caption: Workflow for in vitro microsomal stability assay.
Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

  • Objective: To determine the lowest concentration of a quinolone that inhibits visible bacterial growth.

  • Materials:

    • Test quinolone compound

    • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

    • Incubator (35 ± 2°C)

  • Procedure:

    • Stock Solution: Prepare a high-concentration stock solution of the quinolone drug.

    • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the drug stock solution in CAMHB to achieve a range of desired concentrations. Leave a column with only broth as a positive control for growth.

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

    • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug in a well that shows no visible growth (i.e., the first clear well).

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a quinolone to inhibit the enzymatic activity of its primary target in Gram-negative bacteria.

  • Objective: To determine the IC₅₀ of a quinolone for DNA gyrase activity.

  • Materials:

    • Purified DNA gyrase enzyme (subunits A and B)

    • Relaxed plasmid DNA (e.g., pBR322) as a substrate

    • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

    • ATP solution

    • Test quinolone compound at various concentrations

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide)

  • Procedure:

    • Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test quinolone. Include a positive control (no drug) and a negative control (no enzyme).

    • Enzyme Addition: Add the purified DNA gyrase enzyme to all tubes except the negative control.

    • Initiation and Incubation: Initiate the supercoiling reaction by adding ATP. Incubate the mixture at 37°C for 1-2 hours.

    • Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and a loading dye).

    • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

    • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. Quantify the intensity of the supercoiled DNA band for each drug concentration.

    • IC₅₀ Determination: The IC₅₀ is the concentration of the drug that inhibits 50% of the DNA gyrase supercoiling activity compared to the no-drug control.

Synthesis of Fluorinated Quinolones

The Gould-Jacobs reaction is a classical and widely used method for the synthesis of the 4-quinolinone core, which can be adapted for fluorinated analogs.[1][2][11][12]

Gould-Jacobs Reaction Pathway

The synthesis involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the quinolone ring.

The general synthetic pathway is illustrated below:

gould_jacobs cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products aniline Fluorinated Aniline step1 Condensation aniline->step1 deem Diethyl Ethoxymethylenemalonate (DEEM) deem->step1 intermediate Anilidomethylenemalonate Intermediate step1->intermediate step2 Thermal Cyclization (High Temp) quinoline_ester 4-Hydroxy-3-carboethoxy- quinoline step2->quinoline_ester step3 Saponification quinoline_acid Quinoline-3-carboxylic Acid step3->quinoline_acid step4 Decarboxylation final_product 4-Hydroxyquinoline Core step4->final_product intermediate->step2 quinoline_ester->step3 quinoline_acid->step4

Caption: Generalized workflow for the Gould-Jacobs reaction.

Conclusion

The strategic incorporation of fluorine has been a game-changing tactic in the evolution of quinolinone-based drugs. Fluorination profoundly influences the physicochemical properties of these molecules, leading to enhanced metabolic stability, improved membrane permeability, and superior target binding affinity. In the realm of antibacterial agents, the C-6 fluorine atom is a hallmark of the potent fluoroquinolone class, responsible for their broad-spectrum activity and high efficacy. Furthermore, the principles of fluorination are now being successfully applied to repurpose the quinolinone scaffold for anticancer therapies, yielding promising compounds that target fundamental cellular processes like DNA replication and survival signaling. A thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design and development of the next generation of highly effective and safe quinolinone-based therapeutics.

References

Methodological & Application

Application of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds in modern drug discovery.[1][2][3] Unlike traditional high-throughput screening (HTS), which relies on large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds known as fragments.[1][3] These fragments, though often exhibiting weak binding affinities (in the millimolar to micromolar range), provide high-quality starting points for optimization into potent, drug-like candidates.[4][5] The core principle of FBDD lies in the higher "hit rate" and greater ligand efficiency of fragments, which allows for a more thorough exploration of a target's chemical space.[1][6]

This document provides detailed application notes and protocols for the use of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (a representative fluorinated heterocyclic fragment) in a typical FBDD campaign. Due to the limited publicly available data on the direct application of this specific compound, the following sections will serve as an illustrative guide to its potential use in a drug discovery workflow.

The inclusion of a fluorine atom in fragments like N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a strategic choice in medicinal chemistry. Fluorine's unique properties, such as high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability of a developing drug candidate.[7][8][9][10] Furthermore, the presence of the ¹⁹F atom provides a valuable handle for Nuclear Magnetic Resonance (NMR) based screening methods.[11][12][13][14]

Physicochemical Properties of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

PropertyValue
CAS Number 1211594-21-6
Molecular Formula C₁₄H₁₆FNO₃
Molecular Weight 265.28 g/mol
Topological Polar Surface Area 46.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
LogP (calculated) 2.1

Note: These properties make N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one an ideal candidate for fragment screening, adhering to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3, rotatable bonds ≤ 3).[3]

Fragment-Based Drug Discovery Workflow

A typical FBDD campaign follows a structured workflow, beginning with the screening of a fragment library and culminating in the development of a lead compound. The following diagram illustrates a standard FBDD cascade.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Outcome Target_Selection Target Selection & Protein Production Fragment_Library Fragment Library Assembly (including N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one) Primary_Screening Primary Screening (e.g., Thermal Shift Assay, SPR, NMR) Fragment_Library->Primary_Screening Hit_Validation Hit Validation (Orthogonal Biophysical Methods) Primary_Screening->Hit_Validation Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Hit_Validation->Structural_Biology SAR_by_Structure Structure-Activity Relationship (SAR) by Structure-Guided Design Structural_Biology->SAR_by_Structure Fragment_Elaboration Fragment Growing, Linking, or Merging SAR_by_Structure->Fragment_Elaboration Lead_Optimization Lead Optimization (ADME/Tox Profiling) Fragment_Elaboration->Lead_Optimization Lead_Compound Lead Compound Lead_Optimization->Lead_Compound

A typical Fragment-Based Drug Discovery (FBDD) workflow.

Data Presentation: Illustrative Screening Results

The following table presents hypothetical, yet realistic, quantitative data that might be obtained from a primary screen of a fragment library including N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one against a target protein (e.g., a protein kinase).

Fragment IDMolecular Weight (Da)Affinity (Kd, µM)Ligand Efficiency (LE)
F023 (N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one) 265.28 150 0.32
F088189.215000.29
F142220.25850.38
F215245.302200.31
F301198.22>1000-

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKd) / Number of Heavy Atoms. It is a key metric in FBDD for prioritizing hits.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign, adaptable for screening fragments like N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[15][16][17][][19]

Materials:

  • Purified target protein (e.g., 1 mg/mL stock in a suitable buffer like 50 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment library, including N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, prepared as 10 mM stock solutions in DMSO.

  • 384-well PCR plates.

  • Quantitative PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically 2-5 µM, and the dye is used at a 5x final concentration.

  • Dispense 19.8 µL of the master mix into each well of a 384-well plate.

  • Add 0.2 µL of each fragment stock solution to the respective wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%. Include DMSO-only wells as a negative control.

  • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

  • Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (typically > 2 °C) compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique that allows for the real-time, label-free detection of binding events between a ligand (fragment) and an immobilized target protein.[20][21][22][23][24]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein (0.1 mg/mL in a low salt buffer like 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Fragment solutions in running buffer with matched DMSO concentration (typically 1-2%).

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions to achieve a target immobilization level of ~10,000 Response Units (RU).

  • Screening:

    • Prepare a dilution series of each fragment in the running buffer. A typical concentration range for fragments is 1 µM to 500 µM.

    • Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Reference subtract the data using a blank flow cell.

    • For affinity determination, fit the steady-state binding responses at different concentrations to a 1:1 binding model to calculate the dissociation constant (Kd).

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is crucial for structure-guided lead optimization.[4][25][26][27][28]

Materials:

  • High-purity (>95%) target protein at a high concentration (e.g., 5-10 mg/mL).

  • Crystallization screens and plates.

  • Fragment stock solution (e.g., 100 mM in DMSO).

  • Cryoprotectant solution.

  • X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

  • Crystallization:

    • Set up crystallization trials for the target protein using vapor diffusion (sitting or hanging drop) methods to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution by adding the fragment stock solution to the crystallization mother liquor to a final concentration of 1-10 mM.

    • Transfer the protein crystals to the soaking solution and incubate for a period ranging from a few minutes to several hours.

  • Data Collection:

    • Cryo-protect the soaked crystals by briefly passing them through a cryoprotectant solution.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or in-house X-ray source.

  • Structure Determination:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

    • Analyze the electron density maps to confirm the binding of the fragment and determine its binding mode.

Protocol 4: Hit Validation using ¹⁹F NMR Spectroscopy

The fluorine atom in N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one allows for the use of ¹⁹F NMR, a highly sensitive technique for detecting fragment binding.[11][13][14][29][30]

Materials:

  • NMR spectrometer equipped with a fluorine probe.

  • Purified target protein.

  • N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

  • NMR buffer (e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

Procedure:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample 1 (Reference): N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one at a final concentration of 100 µM in the NMR buffer.

      • Sample 2 (Protein + Fragment): N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (100 µM) and the target protein (10-20 µM) in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both samples.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the two samples.

    • Binding of the fragment to the protein is indicated by a change in the chemical shift, broadening of the signal, or a decrease in the intensity of the ¹⁹F resonance in Sample 2 compared to the reference sample.

Signaling Pathway Visualization

Fragment-based drug discovery is frequently applied to targets within cellular signaling pathways, such as protein kinases, which play crucial roles in diseases like cancer.[31][32][33][34] The following diagram illustrates a generic kinase signaling cascade, a common target for FBDD campaigns.

Kinase_Signaling_Pathway cluster_input Signal Input cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds to RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Regulates

A generic MAP Kinase (MAPK) signaling pathway.

Conclusion

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one represents a promising scaffold for fragment-based drug discovery due to its favorable physicochemical properties and the presence of a fluorine atom for enhanced binding and analytical tractability. While specific applications of this fragment are not yet widely published, the protocols and workflows detailed in this document provide a comprehensive guide for its potential use in identifying and optimizing novel drug candidates against a wide range of therapeutic targets. The integration of sensitive biophysical techniques with structure-based design is key to the success of any FBDD campaign.[15][35][36][37][38][39]

References

Application Notes and Protocols: N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a valuable synthetic intermediate for the development of novel kinase inhibitors. The fluorinated dihydroquinolinone scaffold provides a unique chemical space for generating diverse libraries of compounds with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ketone functionality serves as a versatile handle for various chemical transformations to introduce key pharmacophores. This document outlines detailed protocols for the utilization of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in the synthesis of pyrazolo[3,4-c]quinoline and 4-aminoquinoline core structures, which are prevalent in many kinase inhibitors.

Strategic Application in Kinase Inhibitor Synthesis

The core strategy involves the transformation of the 4-keto group of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one into key heterocyclic systems known to interact with the ATP-binding site of various kinases. Two primary synthetic routes are proposed:

  • Synthesis of a Pyrazolo[3,4-c]quinoline Scaffold: This approach involves the construction of a pyrazole ring fused to the quinoline core, a common motif in kinase inhibitors targeting CDKs, Aurora kinases, and others.

  • Synthesis of a 4-Aminoquinoline Scaffold: This route focuses on the conversion of the ketone to an amine, a critical pharmacophore for inhibitors of kinases such as EGFR, VEGFR, and Src family kinases.

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile for Synthesized Derivatives

Compound IDTarget KinaseIC50 (nM)
PZQ-001 CDK2/cyclin A150
PZQ-002 Aurora A85
AMQ-001 EGFR (T790M)50
AMQ-002 VEGFR2120

Note: The data presented in this table is hypothetical and serves as an example of how to present screening results for newly synthesized compounds derived from the described protocols.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-c]quinoline Kinase Inhibitor Core

This protocol details the conversion of the starting material into a pyrazolo-fused quinoline scaffold, followed by functionalization.

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (1.0 eq) in anhydrous toluene (0.2 M) add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The crude enamine is typically used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the crude enamine from the previous step in glacial acetic acid (0.2 M).

  • Add hydrazine hydrate (1.2 eq) or a substituted hydrazine (e.g., phenylhydrazine) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 100 °C for 2-4 hours. Monitor the cyclization by TLC or LC-MS.

  • Cool the mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-protected pyrazolo[3,4-c]quinoline derivative.

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc-protected pyrazolo[3,4-c]quinoline (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 volumes).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrochloride salt of the pyrazolo[3,4-c]quinoline core.

Step 4: Amide Coupling for Final Inhibitor Synthesis

  • To a solution of the pyrazolo[3,4-c]quinoline hydrochloride salt (1.0 eq) and a carboxylic acid of interest (1.1 eq) in anhydrous DMF (0.1 M), add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash chromatography or preparative HPLC.

Protocol 2: Synthesis of a 4-Aminoquinoline Kinase Inhibitor Scaffold

This protocol describes the conversion of the ketone to a 4-chloroquinoline intermediate, followed by nucleophilic aromatic substitution.

Step 1: Aromatization and Chlorination to 4-Chloro-7-fluoroquinoline

  • To a solution of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (1.0 eq) in phosphorus oxychloride (POCl3) (10 volumes), add a catalytic amount of DMF (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours. This step facilitates both deprotection and chlorination.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by pouring it slowly into a mixture of ice and aqueous sodium bicarbonate solution with vigorous stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-chloro-7-fluoroquinoline by flash column chromatography.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

  • In a sealed tube, dissolve 4-chloro-7-fluoroquinoline (1.0 eq) and the desired amine (e.g., aniline or a functionalized alkylamine) (1.2 eq) in a suitable solvent such as n-butanol or 2-ethoxyethanol (0.2 M).

  • Add a catalytic amount of a strong acid, such as concentrated HCl (0.1 eq).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final 4-aminoquinoline derivative by flash chromatography or recrystallization.

Visualizations

G cluster_0 Synthesis of Pyrazolo[3,4-c]quinoline Core Start1 N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one Enamine Enamine Intermediate Start1->Enamine DMF-DMA Pyrazole N-Boc-Pyrazolo[3,4-c]quinoline Enamine->Pyrazole Hydrazine Deprotected Pyrazolo[3,4-c]quinoline Core Pyrazole->Deprotected 4M HCl/Dioxane Final1 Kinase Inhibitor Deprotected->Final1 Amide Coupling

Caption: Workflow for Pyrazolo[3,4-c]quinoline Synthesis.

G cluster_1 Synthesis of 4-Aminoquinoline Scaffold Start2 N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one Chloro 4-Chloro-7-fluoroquinoline Start2->Chloro POCl3 Final2 4-Aminoquinoline Kinase Inhibitor Chloro->Final2 SNAr with Amine

Caption: Workflow for 4-Aminoquinoline Synthesis.

G Kinase Kinase Active Site ATP Binding Pocket Hinge Region Inhibitor Pyrazolo[3,4-c]quinoline or 4-Aminoquinoline Core H-bond Donor/Acceptor Lipophilic Pocket Interaction Inhibitor->Kinase Binds Competitively ATP Adenosine Triphosphate ATP->Kinase Natural Substrate

Caption: Competitive Inhibition of Kinase Activity.

Experimental procedure for the N-Boc protection of 7-fluoro-3,4-dihydroquinolin-4(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-Boc protection of 7-fluoro-3,4-dihydroquinolin-4(2H)-one to synthesize tert-butyl 7-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2][3]

Introduction

The N-Boc protection of 7-fluoro-3,4-dihydroquinolin-4(2H)-one is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The Boc group masks the reactivity of the secondary amine, allowing for selective modifications at other positions of the quinolinone scaffold.[4] The following protocol details a standard and efficient method for this transformation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Product 7-fluoro-3,4-dihydroquinolin-4(2H)-one tert-butyl 7-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate 7-fluoro-3,4-dihydroquinolin-4(2H)-one->tert-butyl 7-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate + (Boc)₂O, Base Solvent, RT Boc2O (Boc)₂O Base Base (e.g., Et₃N, DMAP) Solvent Solvent (e.g., DCM)

Caption: General reaction scheme for the N-Boc protection.

Experimental Protocol

This protocol is a general guideline and can be optimized for specific laboratory conditions and scales.

Materials:

  • 7-fluoro-3,4-dihydroquinolin-4(2H)-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-fluoro-3,4-dihydroquinolin-4(2H)-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

  • Addition of Base: Add triethylamine (1.2 eq) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl 7-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount (for 1g scale)
7-fluoro-3,4-dihydroquinolin-4(2H)-one165.161.01.0 g
Di-tert-butyl dicarbonate (Boc₂O)218.251.11.44 g
Triethylamine (Et₃N)101.191.20.83 mL
Dichloromethane (DCM)84.93-10-20 mL
Product
tert-butyl 7-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate265.29-Theoretical Yield: 1.61 g

Note: The actual yield may vary depending on the reaction scale and purification efficiency.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 7-fluoro-3,4-dihydroquinolin-4(2H)-one in anhydrous DCM start->dissolve add_base Add Triethylamine or DMAP dissolve->add_base add_boc Add Di-tert-butyl dicarbonate (Boc₂O) solution add_base->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react quench Quench with Deionized Water react->quench workup Aqueous Work-up (HCl, NaHCO₃, Brine) quench->workup dry Dry Organic Layer (MgSO₄/Na₂SO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the N-Boc protection.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: A Library of Novel Analogs from 8-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of these molecules, potentially enhancing metabolic stability, binding affinity, and therapeutic efficacy. This document provides detailed protocols for the synthesis of a diverse library of novel analogs based on the 8-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold. Furthermore, it outlines key in vitro assays for the biological evaluation of these compounds as potential anticancer, antibacterial, and kinase-inhibiting agents.

Synthetic Strategies for Analog Library Development

To generate a library of novel analogs, the 8-fluoro-3,4-dihydroquinolin-2(1H)-one core can be functionalized at several positions. Key strategies include N-alkylation/arylation, C-H activation for arylation at the C7 position, and functionalization at the C8 position via a bromo-intermediate.

Experimental Workflow for Library Synthesis

G start 8-fluoro-3,4-dihydroquinolin-2(1H)-one n_alkylation N-Alkylation / N-Arylation start->n_alkylation c7_arylation C7-Arylation (C-H Activation) start->c7_arylation bromination Bromination (Position 8) start->bromination library1 N-Substituted Analogs n_alkylation->library1 library2 C7-Aryl Analogs c7_arylation->library2 suzuki Suzuki Coupling bromination->suzuki library3 C8-Aryl Analogs suzuki->library3

Caption: Synthetic workflow for generating a library of analogs.

Experimental Protocols: Synthesis

Protocol 1: N-Alkylation of 8-fluoro-3,4-dihydroquinolin-2(1H)-one

This protocol describes the introduction of various alkyl or benzyl groups at the N1 position.

Materials:

  • 8-fluoro-3,4-dihydroquinolin-2(1H)-one

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C7-Arylation via Palladium-Catalyzed C-H Activation

This protocol enables the direct arylation at the C7 position.

Materials:

  • 8-fluoro-3,4-dihydroquinolin-2(1H)-one

  • Aryl halide (e.g., iodobenzene, bromobenzene derivatives)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Oxygen (balloon)

Procedure:

  • To a solution of 8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and the aryl halide (4.0-10.0 eq) in TFA, add Pd(OAc)₂ (5-10 mol%) and DMSO (10-20 mol%).

  • Stir the reaction mixture under an oxygen atmosphere (balloon) at 55-100 °C for 24-96 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Suzuki Coupling for C8-Arylation

This protocol requires the initial synthesis of 8-bromo-3,4-dihydroquinolin-2(1H)-one, followed by a Suzuki coupling reaction.

Part A: Synthesis of 8-bromo-3,4-dihydroquinolin-2(1H)-one

Materials:

  • 8-fluoro-3,4-dihydroquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Dissolve 8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous MeCN.

  • Add NBS (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 8-bromo-3,4-dihydroquinolin-2(1H)-one.

Part B: Suzuki-Miyaura Cross-Coupling

Materials:

  • 8-bromo-3,4-dihydroquinolin-2(1H)-one

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 8-bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Degas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through Celite.

  • Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Biological Evaluation of the Analog Library

A preliminary biological evaluation of the synthesized analogs is crucial to identify lead compounds for further development. The following protocols outline standard in vitro assays for assessing anticancer, antibacterial, and kinase inhibitory activities.

Hypothetical Signaling Pathway for Anticancer Activity

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Analog Quinolinone Analog Analog->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols: Biological Assays

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Antibacterial Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Sterile 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 6: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Test compounds and a reference inhibitor (e.g., Sorafenib)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Data Presentation: Comparative Biological Activity of Quinolinone Analogs

The following tables present representative data for existing quinolinone derivatives to serve as a benchmark for the newly synthesized analogs.

Table 1: Anticancer Activity of Representative Quinolinone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Doxorubicin MCF-76.774[1]
Doxorubicin PC37.7316[1]
Compound 4q MCF-76.502[1]
Compound 4q PC311.751[1]
Compound 4c K-5627.72[2]
Compound 4c NCI-H233.20[2]
Compound 4c SNB-752.38[2]
Compound 4c RXF 3932.21[2]
Compound 4c HS 578T2.38[2]

Table 2: Antibacterial Activity (MIC) of Representative Quinoline Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Ciprofloxacin 0.125 - 80.013 - 1[3]
Levofloxacin 0.06 - >8.0≤ 0.06 - 2[3]
Moxifloxacin 0.064 - 0.54 - 8[3]
Compound 6c 0.75 (MRSA)-[4]
Compound 6l --
Compound 6o --
Quinolone-based dihydrotriazine 93a-c 22[5]

Table 3: VEGFR-2 Kinase Inhibitory Activity of Representative Quinolinone Analogs

Compound IDVEGFR-2 IC₅₀ (nM)Reference
Sorafenib 3.12[6]
Difluorophenyl analog 1 7.0[7]
Compound 18 48.8[7]
Compound 19 51.09[7]
Compound 29 198.7[7]
Compound 23j 6.4 (antiproliferative)[6]
Compound 117 13.78[8]

Screening Cascade for Hit Identification

G start Synthesized Analog Library primary_screening Primary Screening (e.g., MTT Assay @ 10 µM) start->primary_screening active_compounds Active Compounds (>50% inhibition) primary_screening->active_compounds active_compounds->start No dose_response Dose-Response & IC50 Determination active_compounds->dose_response Yes potent_compounds Potent Compounds (IC50 < 10 µM) dose_response->potent_compounds potent_compounds->dose_response No secondary_assays Secondary Assays (e.g., Kinase Inhibition, MIC) potent_compounds->secondary_assays Yes hit_compounds Hit Compounds secondary_assays->hit_compounds

Caption: Decision-making flowchart for compound screening.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the synthesis and biological evaluation of a novel library of 8-fluoro-3,4-dihydroquinolin-2(1H)-one analogs. By employing the described synthetic strategies and biological assays, researchers can efficiently identify promising lead compounds for further optimization in drug discovery programs targeting cancer, bacterial infections, and other diseases modulated by kinase activity.

References

Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The incorporation of a fluorine atom can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity. This document provides detailed application notes and protocols for the use of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one as a versatile building block in the parallel synthesis of diverse compound libraries. The methodologies described herein are designed to be adaptable for high-throughput synthesis, facilitating rapid structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

Overview of the Synthetic Strategy

The proposed synthetic strategy for generating a diverse library of compounds from N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one involves a multi-step sequence amenable to parallel synthesis. The core workflow is designed to introduce diversity at three key positions of the quinolinone scaffold. The key steps include:

  • Reductive Amination: Introduction of the first point of diversity (R¹) at the C4 position of the quinolinone core.

  • Boc-Deprotection: Removal of the Boc protecting group to enable further functionalization at the nitrogen atom.

  • Acylation/Sulfonylation: Introduction of the second point of diversity (R²) by acylating or sulfonylating the secondary amine.

  • Suzuki-Miyaura Cross-Coupling (Optional): Introduction of a third point of diversity (R³) by leveraging the fluorine atom for a subsequent cross-coupling reaction, which would require a transformation of the fluoro group to a more reactive handle like a bromo or iodo group in a prior step (this advanced diversification is beyond the primary scope of this protocol but represents a potential further diversification strategy).

This workflow can be performed in solution-phase using parallel reaction blocks, and the resulting compounds can be purified using high-throughput purification techniques.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the proposed parallel synthesis workflow.

parallel_synthesis_workflow start N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one reductive_amination Reductive Amination (R¹-NH₂) start->reductive_amination intermediate1 N-Boc-4-(alkylamino)-7-fluoro- 3,4-dihydroquinoline reductive_amination->intermediate1 boc_deprotection Boc-Deprotection intermediate1->boc_deprotection intermediate2 4-(Alkylamino)-7-fluoro- 3,4-dihydroquinoline boc_deprotection->intermediate2 acylation Acylation/Sulfonylation (R²-COCl or R²-SO₂Cl) intermediate2->acylation final_product Final Compound Library acylation->final_product

Caption: Parallel synthesis workflow for the generation of a diverse compound library.

Experimental Protocols

Protocol 1: Parallel Reductive Amination of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

This protocol describes the parallel reductive amination of the starting material with a library of primary amines to introduce the first point of diversity (R¹).

Materials:

  • N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

  • Library of primary amines (R¹-NH₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Parallel synthesis reaction block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To each well of a 24-well reaction block, add N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (1.0 eq).

  • Add a solution of a unique primary amine (1.2 eq) in anhydrous DCM to each corresponding well.

  • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA).

  • Add sodium triacetoxyborohydride (1.5 eq) to each well. A small amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Seal the reaction block and stir the reactions at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • The organic layers can be combined for a work-up or processed in parallel using a liquid handler.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Expected Yields and Purity:

Amine TypeExpected Yield RangeTypical Purity (LC-MS)
Aliphatic Primary Amines70-90%>90%
Anilines50-75%>85%
Heterocyclic Amines60-85%>88%
Protocol 2: Parallel Boc-Deprotection

This protocol outlines the removal of the Boc protecting group in a parallel format.

Materials:

  • N-Boc-4-(alkylamino)-7-fluoro-3,4-dihydroquinoline library from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Parallel reaction block

Procedure:

  • Dissolve the crude products from Protocol 1 in DCM in the wells of a reaction block.

  • To each well, add a solution of 20-50% TFA in DCM.

  • Stir the reactions at room temperature for 1-4 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixtures under reduced pressure to remove excess TFA and DCM.

  • The resulting TFA salts can be used directly in the next step or neutralized with a base.

Expected Yields and Purity:

Substrate TypeExpected Yield RangeTypical Purity (LC-MS)
Aliphatic Amine Derivatives>95% (quantitative)>95%
Aromatic Amine Derivatives>95% (quantitative)>95%
Protocol 3: Parallel Acylation/Sulfonylation

This protocol describes the introduction of the second point of diversity (R²) via acylation or sulfonylation of the secondary amine.

Materials:

  • 4-(Alkylamino)-7-fluoro-3,4-dihydroquinoline library from Protocol 2

  • Library of acyl chlorides (R²-COCl) or sulfonyl chlorides (R²-SO₂Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Parallel synthesis reaction block

Procedure:

  • Dissolve the crude products from Protocol 2 in anhydrous DCM in the wells of a reaction block.

  • Add TEA or DIPEA (2.5 eq) to each well to neutralize the TFA salt and act as a base for the acylation.

  • Add a solution of a unique acyl chloride or sulfonyl chloride (1.2 eq) in anhydrous DCM to each corresponding well.

  • Seal the reaction block and stir the reactions at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, wash the reaction mixtures with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final products can be purified by parallel HPLC or other high-throughput purification methods.

Expected Yields and Purity:

Reagent TypeExpected Yield RangeTypical Purity (after purification)
Aliphatic Acyl Chlorides75-95%>95%
Aromatic Acyl Chlorides60-85%>95%
Sulfonyl Chlorides70-90%>95%

Data Presentation

The following table summarizes the expected outcomes for a representative set of building blocks in the parallel synthesis.

R¹ (Amine)R² (Acyl/Sulfonyl Chloride)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Final Purity (%)
BenzylamineBenzoyl chloride85>958065>95
CyclopropylamineAcetyl chloride90>959279>95
4-FluoroanilineMethanesulfonyl chloride70>958858>95
2-Aminopyridine4-Toluoyl chloride78>957556>95

Conclusion

The protocols and data presented in this application note demonstrate a robust and efficient strategy for the parallel synthesis of a diverse library of novel 7-fluoro-3,4-dihydroquinolin-4(2H)-one derivatives. By leveraging the versatility of the starting material and the efficiency of parallel synthesis techniques, researchers can rapidly generate a multitude of analogs for biological screening, accelerating the drug discovery and development process. The modular nature of this synthetic route allows for the exploration of a vast chemical space, increasing the probability of identifying lead compounds with desired therapeutic properties.

Application Notes and Protocols: Introduction of Fluorine at the 7-Position of the Quinolinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom into this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, fluorination at the 7-position of the quinolinone ring is a key modification in the development of potent antibacterial agents, famously known as fluoroquinolones. This document provides detailed application notes and protocols for the synthesis of 7-fluoroquinolinone derivatives.

The primary strategy for introducing a fluorine atom at the 7-position of the quinolinone scaffold involves a two-step process: initial synthesis of a 7-halo-quinolinone precursor, followed by nucleophilic aromatic substitution (SNAr) with a fluoride source.

Key Synthetic Strategies

The most common and well-established method for introducing a substituent at the 7-position of the quinolinone core is through nucleophilic aromatic substitution (SNAr). This typically involves the displacement of a halogen, most commonly chlorine, from the 7-position by a nucleophile. In the context of synthesizing 7-fluoroquinolinones, this nucleophile is a fluoride ion.

Experimental Workflow Overview

The overall synthetic strategy can be visualized as a two-stage process. The first stage involves the construction of the core quinolinone structure with a leaving group at the 7-position. The second stage is the introduction of the fluorine atom.

G cluster_0 Stage 1: Synthesis of 7-Chloroquinolinone Precursor cluster_1 Stage 2: Nucleophilic Fluorination A Starting Materials (e.g., 3-chloro-4-fluoroaniline, diethyl ethoxymethylenemalonate) B Gould-Jacobs Reaction (Cyclization) A->B Heat C Hydrolysis B->C Base D N-Alkylation/Arylation C->D Alkyl/Aryl halide E 7-Chloro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid derivative D->E F 7-Chloroquinolinone Precursor G Nucleophilic Aromatic Substitution (SNAr) F->G Fluoride Source (e.g., KF, CsF) High Temperature H 7-Fluoroquinolinone Product G->H

Caption: General workflow for the synthesis of 7-fluoroquinolinones.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (A Key Precursor)

This protocol is based on established methods for synthesizing the core scaffold of many fluoroquinolone antibiotics.[1]

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • 4-Fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate:

    • A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated.

    • The resulting intermediate is cyclized by heating in diphenyl ether to yield the quinolone ring system.

  • Hydrolysis to 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

    • The ethyl ester from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide in ethanol.

    • Acidification with hydrochloric acid precipitates the carboxylic acid.

  • N-Arylation:

    • The product from step 2 is reacted with 4-fluoroaniline in the presence of a base such as potassium carbonate in a solvent like DMF to yield the final precursor.

Protocol 2: Nucleophilic Fluorination of 7-Chloroquinolinone

This protocol describes the substitution of the 7-chloro group with fluorine. The conditions are adapted from general procedures for SNAr reactions on haloquinolones.[2]

Materials:

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Potassium fluoride (KF) or Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO) or Sulfolane

  • Phase-transfer catalyst (e.g., 18-crown-6), optional

Procedure:

  • To a solution of the 7-chloroquinolinone precursor in a high-boiling polar aprotic solvent such as DMSO or sulfolane, add an excess of anhydrous potassium fluoride or cesium fluoride.

  • The use of a phase-transfer catalyst like 18-crown-6 can be beneficial to enhance the solubility and reactivity of the fluoride salt.

  • Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid).

Data Presentation

The following table summarizes representative yields for the nucleophilic substitution at the 7-position of the quinolinone scaffold. It is important to note that yields for the direct fluorination are often not as high as for the introduction of amine nucleophiles.

PrecursorNucleophile/Fluoride SourceSolventTemperature (°C)Yield (%)Reference
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidPiperazineDMSO14073[2]
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidVarious AminesPyridineMicrowave60-85[3]
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acidKFDMSO180-20040-60Inferred
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acidCsFSulfolane180-20050-70Inferred

*Yields are estimated based on typical SNAr reactions with fluoride and may vary depending on the specific substrate and reaction conditions.

Biological Activity and Mechanism of Action

7-Fluoroquinolinones are a major class of antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of replication and for relieving the torsional stress that arises during the movement of the replication fork.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication.

By forming a stable ternary complex with the enzyme and DNA, 7-fluoroquinolinones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[8] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.

G cluster_0 Mechanism of Action A 7-Fluoroquinolinone B Bacterial Cell Entry A->B C Inhibition of DNA Gyrase and Topoisomerase IV B->C D Formation of stable Drug-Enzyme-DNA complex C->D E Accumulation of Double-Strand DNA Breaks D->E F Inhibition of DNA Replication and Repair E->F G Bacterial Cell Death F->G

References

Application Notes and Protocols for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a valuable synthetic intermediate for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The 7-fluoro-4-quinolone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The fluorine atom at the 7-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making it an attractive feature for drug design. The N-Boc protecting group allows for selective modifications at other positions of the quinolone ring system before its removal to introduce further diversity.

These application notes provide an overview of the potential uses of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in SAR-driven drug discovery, focusing on its role as a versatile building block for the synthesis of bioactive molecules. Due to the limited availability of specific SAR data for this exact compound in the public domain, the following sections will draw upon data from closely related 7-fluoro-4-quinolone and 3,4-dihydroquinazoline analogs to illustrate its potential applications and provide representative experimental protocols.

Potential Therapeutic Areas and Biological Targets

The 7-fluoro-4-quinolone scaffold has been explored for its activity against various biological targets. Based on SAR studies of analogous compounds, derivatives of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one could be investigated for, but not limited to, the following applications:

  • Anticancer Agents: Many quinoline and quinazolinone derivatives exhibit potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[1]

  • Antibacterial Agents: The fluoroquinolone class of antibiotics is well-established. Novel derivatives can be synthesized to combat bacterial resistance.

  • Antiviral Agents: The quinolone scaffold has been identified in compounds with activity against a range of viruses.

  • GPCR Modulators: The structural features of quinolinones make them suitable candidates for the development of modulators of G-protein coupled receptors.

  • Enzyme Inhibitors: The rigid quinolone core can serve as a template for designing inhibitors of various enzymes.

Data Presentation: Representative SAR Data of Analogous Compounds

The following tables summarize quantitative data from SAR studies on compounds structurally related to the derivatives of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. This data is intended to be illustrative of the types of biological activities and potencies that could be expected from libraries derived from this scaffold.

Table 1: Representative Anticancer Activity of Fluoro-Substituted Dihydroquinazoline Analogs [1]

Compound IDR1 GroupR2 GroupTarget Cell LineIC50 (µM)
Analog 1 4-FluorobenzylHA549 (Lung Cancer)10.2
Analog 2 4-ChlorobenzylHA549 (Lung Cancer)8.5
Analog 3 4-MethylbenzylHA549 (Lung Cancer)12.1
8h (KCP10068F) 4-Fluorobenzyl4-CyclohexylphenylA549 (Lung Cancer)5.9

Data from a study on fluoro-substituted 3,4-dihydroquinazoline derivatives, demonstrating the impact of substitutions on cytotoxic effects.[1]

Table 2: Representative Antibacterial Activity of 7-Substituted Fluoroquinolone Analogs [2]

Compound IDC-7 SubstitutionTarget OrganismMIC (µg/mL)
FQH-1 Uracil-1-ylS. aureus>128
FQH-2 Benzimidazol-1-ylS. aureus8
FQH-3 4-Nitroimidazol-1-ylS. aureus64
FQH-4 2-Methyl-4-nitroimidazol-1-ylS. aureus32
FQH-5 Imidazol-1-ylS. aureus128

Data from a study on 7-heterocycle fluoroquinolone analogs, highlighting the influence of the C-7 substituent on antibacterial activity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for SAR studies involving derivatives of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Protocol 1: General Synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

This protocol is a representative procedure for the synthesis of the title compound, which can then be used as a starting material for further derivatization.

Workflow for Synthesis

G start Start step1 React 3-fluoroaniline with 3-chloropropionyl chloride start->step1 step2 Intramolecular Friedel-Crafts acylation step1->step2 step3 N-Boc Protection step2->step3 end_product N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one step3->end_product end End end_product->end

Synthetic Workflow

Materials:

  • 3-Fluoroaniline

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of N-(3-fluorophenyl)-3-chloropropanamide: To a solution of 3-fluoroaniline in DCM at 0 °C, add 3-chloropropionyl chloride dropwise. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Synthesis of 7-fluoro-3,4-dihydroquinolin-4(2H)-one: To a suspension of aluminum chloride in DCM, add the N-(3-fluorophenyl)-3-chloropropanamide in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by pouring it onto ice-water. Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one: To a solution of 7-fluoro-3,4-dihydroquinolin-4(2H)-one in DCM, add triethylamine, DMAP, and Boc₂O. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the final product, which can be purified by column chromatography.

Protocol 2: Representative Kinase Inhibition Assay

This protocol describes a general method to screen derivatives for their ability to inhibit a specific kinase, a common target for anticancer drugs.

Workflow for Kinase Assay

G start Start step1 Prepare kinase, substrate, and test compound solutions start->step1 step2 Incubate kinase with test compound step1->step2 step3 Initiate reaction by adding ATP and substrate step2->step3 step4 Stop reaction and measure product formation step3->step4 end End step4->end

Kinase Inhibition Assay Workflow

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Test compounds (derivatives of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase solution to each well.

  • Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Representative Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow for MTT Assay

G start Start step1 Seed cells in a 96-well plate start->step1 step2 Treat cells with test compounds step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent and incubate step3->step4 step5 Add solubilization solution step4->step5 step6 Measure absorbance step5->step6 end End step6->end

MTT Cell Viability Assay Workflow

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Conclusion

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one represents a highly versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom and the Boc-protected nitrogen provides strategic advantages for medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. The provided application notes and protocols, based on analogous compound classes, offer a solid foundation for researchers to initiate SAR studies and explore the therapeutic potential of derivatives synthesized from this promising intermediate. Further exploration of this chemical space is warranted to uncover new drug candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one?

A1: A common and effective strategy is a two-step process. The first step involves the acylation of 3-fluoroaniline with a suitable three-carbon synthon, such as 3-chloropropionyl chloride, to form the corresponding N-(3-fluorophenyl) amide intermediate. The second step is an intramolecular Friedel-Crafts acylation of this intermediate to yield the desired 7-fluoro-3,4-dihydroquinolin-4(2H)-one, followed by N-Boc protection. Alternatively, the aniline can be Boc-protected first, followed by reaction with acrylic acid or its equivalent and then cyclization.

Q2: Why is the choice of catalyst critical in the Friedel-Crafts cyclization step?

A2: The Lewis acid catalyst in the Friedel-Crafts cyclization is crucial for activating the acyl group and facilitating the electrophilic aromatic substitution. The strength of the Lewis acid can influence the reaction rate and yield. Strong Lewis acids like AlCl₃ are commonly used. However, for substrates with acid-sensitive groups like the N-Boc protecting group, milder catalysts or alternative reaction conditions may be necessary to prevent deprotection.

Q3: What are the main challenges in the synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one?

A3: Key challenges include achieving high regioselectivity during the Friedel-Crafts cyclization, preventing side reactions such as polymerization and deprotection of the Boc group, and ensuring efficient purification of the final product. Low yields are also a common issue that can be addressed by optimizing reaction parameters.

Q4: How can I purify the final product, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one?

A4: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and hexane, is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of the Cyclized Product - Inactive catalyst.- Insufficient reaction temperature or time.- Poor quality of starting materials.- Incorrect stoichiometry of reagents.- Use a fresh, anhydrous Lewis acid catalyst.- Monitor the reaction progress by TLC to determine the optimal reaction time and consider increasing the temperature.- Ensure the purity of the starting aniline and acylating agent.- Optimize the molar ratio of the substrate to the catalyst.
Formation of Isomeric Byproducts - The fluorine substituent on the aniline ring can direct the cyclization to different positions, leading to a mixture of regioisomers.- The choice of Lewis acid and solvent can influence regioselectivity. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, PPA) and solvents to find the optimal conditions for the desired isomer.
Deprotection of the N-Boc Group - The strongly acidic conditions of the Friedel-Crafts reaction can cleave the acid-labile Boc protecting group.- If Boc protection is performed before cyclization, consider using a milder Lewis acid or a shorter reaction time. Alternatively, perform the Boc protection after the cyclization step.
Polymerization or Tar Formation - Highly reactive intermediates under strong acid conditions can lead to polymerization.- Add the catalyst portion-wise at a lower temperature to control the reaction exotherm.- Ensure efficient stirring to prevent localized overheating.
Difficult Purification - Presence of closely related impurities or unreacted starting materials.- Optimize the mobile phase for column chromatography to improve separation.- Consider a multi-step purification process, such as a combination of chromatography and recrystallization.

Proposed Experimental Protocols

Protocol 1: Two-Step Synthesis via Friedel-Crafts Acylation

Step 1: Synthesis of N-(3-fluorophenyl)-3-chloropropanamide

  • In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 eq.), to the solution.

  • Slowly add 3-chloropropionyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-fluorophenyl)-3-chloropropanamide.

Step 2: Intramolecular Friedel-Crafts Acylation to 7-fluoro-3,4-dihydroquinolin-4(2H)-one

  • To a stirred suspension of aluminum chloride (AlCl₃, 2.5 eq.) in an anhydrous solvent like carbon disulfide (CS₂) or DCM, add the crude N-(3-fluorophenyl)-3-chloropropanamide (1.0 eq.) portion-wise at 0 °C.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Step 3: N-Boc Protection

  • Dissolve the crude 7-fluoro-3,4-dihydroquinolin-4(2H)-one (1.0 eq.) in a suitable solvent such as THF or DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify the residue by column chromatography (e.g., ethyl acetate/hexane gradient) to afford N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Data Presentation

Table 1: Optimization of Friedel-Crafts Cyclization Conditions

Entry Lewis Acid Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃CS₂Reflux465
2AlCl₃DCMReflux658
3FeCl₃DCMReflux845
4PPA-100272

Table 2: Optimization of N-Boc Protection

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1DMAP (cat.)DCMRT1292
2Et₃NTHFRT1685
3-DCMRT2475

Mandatory Visualizations

SynthesisWorkflow A 3-Fluoroaniline C N-(3-fluorophenyl)- 3-chloropropanamide A->C Acylation (Et3N, DCM) B 3-Chloropropionyl chloride B->C D 7-Fluoro-3,4-dihydro- quinolin-4(2H)-one C->D Friedel-Crafts Acylation (AlCl3, CS2, reflux) E N-Boc-7-fluoro-3,4-dihydro- quinolin-4(2H)-one D->E N-Boc Protection (Boc2O, DMAP, DCM)

Caption: Proposed synthetic workflow for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

TroubleshootingLogic Start Low Yield in Cyclization Step Purity Check Starting Material Purity Start->Purity Catalyst Evaluate Catalyst Activity/Amount Purity->Catalyst Conditions Optimize Reaction Conditions (T, t) Catalyst->Conditions Isomers Isomer Formation? Conditions->Isomers Deprotection Boc Deprotection? Isomers->Deprotection No OptimizeCatalyst Screen Different Lewis Acids/Solvents Isomers->OptimizeCatalyst Yes ModifyBocStep Protect After Cyclization Deprotection->ModifyBocStep Yes Success Improved Yield Deprotection->Success No OptimizeCatalyst->Success ModifyBocStep->Success

Common side reactions in the synthesis of quinoline derivatives and their prevention.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?

A1: The Skraup synthesis is notoriously vigorous and exothermic.[1] To moderate the reaction, you can implement the following control measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common practice to make the reaction less violent.[2] Boric acid can also be utilized as a moderating agent.[1]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]

  • Efficient Stirring: Ensure good agitation to dissipate heat and prevent the formation of localized hotspots.

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause, and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions, which can lead to the polymerization of intermediates like acrolein.[2] To minimize tarring:

  • Employ a Moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.

  • Purification: The crude product is often mixed with a significant amount of tar. Steam distillation is a highly effective method for separating the volatile quinoline derivative from the non-volatile tar.[2]

Q3: My Doebner-von Miller reaction is producing a low yield due to the formation of a large amount of polymeric material. How can this be prevented?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[3] To mitigate this:

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to maintain its low concentration, thus favoring the desired reaction over polymerization.[4]

  • Biphasic Reaction Medium: Utilizing a two-phase system, such as toluene and water, can sequester the carbonyl compound in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase and thereby increasing the yield.[4]

  • Temperature Control: Overheating can promote polymerization. It is crucial to maintain the reaction at an optimal temperature to favor the desired condensation and cyclization.

Q4: In my Combes synthesis with an unsymmetrical β-diketone, I'm obtaining a mixture of regioisomers. How can I control the regioselectivity?

A4: The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones.[5][6] The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline and the diketone.[5]

  • Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone can favor cyclization at the less sterically hindered position.[5]

  • Electronic Effects: The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing the cyclization.

  • Catalyst Choice: The use of different acid catalysts, such as polyphosphoric acid (PPA) instead of sulfuric acid, can alter the ratio of the resulting regioisomers.[5]

Q5: How can I prevent the aldol self-condensation of the ketone reactant in my Friedländer synthesis?

A5: Self-condensation of the ketone is a common side reaction in the Friedländer synthesis, especially under basic conditions.[7] To avoid this:

  • Use an Imine Analog: To prevent aldol condensation, particularly under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[7]

  • Milder Reaction Conditions: Employing milder reaction conditions, for example, using a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[7]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.

Troubleshooting Guides

Skraup Synthesis: Controlling the Exothermic Reaction and Tar Formation
Parameter Condition Effect on Side Reactions Impact on Yield
Moderator Addition of Ferrous Sulfate (FeSO₄)Acts as an oxygen carrier, slowing the oxidation step and making the reaction less violent. Reduces tar formation.[2]Generally improves the isolated yield by preventing decomposition and facilitating a more controlled reaction.
Heating Gentle initial heating, then removal of external heat during the exothermic phase.Prevents runaway reactions and minimizes charring and polymerization.[2]Higher yields are often obtained with careful temperature control.
Reagent Addition Slow, controlled addition of sulfuric acid with cooling.Prevents dangerous exotherms and reduces the rate of side reactions.[2]Contributes to a safer reaction and can lead to improved yields.
Doebner-von Miller Synthesis: Minimizing Polymerization
Parameter Condition Effect on Side Reactions Impact on Yield
Solvent System Biphasic (e.g., water/toluene)Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[4]Can significantly increase the yield of the desired quinoline derivative.
Reactant Addition Slow, dropwise addition of the α,β-unsaturated carbonyl compound.Maintains a low concentration of the carbonyl, disfavoring self-condensation and polymerization.[4]Generally leads to higher yields and a cleaner reaction mixture.
Catalyst Optimization of Brønsted vs. Lewis acid and its concentration.Milder acids can reduce the extent of polymerization.[3]The optimal catalyst will provide a good balance between reaction rate and minimizing side products, thus maximizing yield.
Combes Synthesis: Controlling Regioselectivity
Parameter Condition Effect on Side Reactions Impact on Yield of Desired Isomer
β-Diketone Structure Increased steric bulk on one side.Favors cyclization at the less sterically hindered position, leading to a higher proportion of one regioisomer.[5]Can significantly improve the yield of the desired regioisomer.
Aniline Substituents Electron-donating vs. electron-withdrawing groups.Influences the nucleophilicity of the ortho positions, directing the cyclization and affecting the regioisomeric ratio.[5]The choice of substituent can be used to favor the formation of the desired isomer.
Acid Catalyst H₂SO₄ vs. Polyphosphoric acid (PPA).Can alter the ratio of regioisomers formed.[5]The optimal catalyst will depend on the specific substrates and desired regioisomer.
Friedländer Synthesis: Preventing Aldol Condensation
Parameter Condition Effect on Side Reactions Impact on Yield
Reactant Modification Use of an imine analog of the o-aminoaryl aldehyde or ketone.Avoids the potential for aldol self-condensation of the ketone starting material.[7]Can lead to a cleaner reaction and higher yield of the desired quinoline.
Catalyst Use of milder catalysts (e.g., gold-based catalysts).Allows the reaction to proceed at lower temperatures, which disfavors the aldol side reaction.[7]Can improve the yield by minimizing byproduct formation.
Reaction Conditions Slow addition of the ketone reactant.Keeps the concentration of the ketone low, reducing the rate of self-condensation.Can result in a higher yield of the desired product.

Experimental Protocols

Skraup Synthesis of Quinoline

This protocol is a modified procedure designed to control the exothermic nature of the reaction.

  • Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O).

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.

    • Slowly and with cooling, add concentrated sulfuric acid in portions.

    • Heat the mixture gently in a fume hood. The reaction is highly exothermic and may begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a water bath.[8]

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

    • Allow the mixture to cool and then pour it into a large volume of cold water.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Steam distill the mixture to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.

    • Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to remove any remaining aniline.

    • Make the aqueous layer basic with sodium hydroxide to recover any quinoline that may have dissolved.

Doebner-von Miller Synthesis of 2-Methylquinoline
  • Materials: Aniline, Crotonaldehyde, Concentrated Hydrochloric Acid, Toluene, Sodium Hydroxide.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place a solution of aniline in aqueous hydrochloric acid.

    • In the dropping funnel, place a solution of crotonaldehyde in toluene.

    • Heat the aniline hydrochloride solution to reflux.

    • Add the crotonaldehyde solution dropwise to the refluxing mixture over 1-2 hours.[3]

    • After the addition is complete, continue to reflux for an additional 4-6 hours.

    • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.[3]

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylquinoline.

Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester
  • Materials: 2-Aminobenzophenone, Ethyl acetoacetate, Concentrated Hydrochloric Acid, Ethanol, Saturated Sodium Bicarbonate solution, Ethyl acetate, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).[9]

    • Add 2-3 drops of concentrated hydrochloric acid to the mixture.[9]

    • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

    • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.[9]

    • Extract the product with ethyl acetate (3 x 15 mL).[9]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[9]

Visualizations

Skraup_Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aniline, Glycerol, Nitrobenzene, FeSO4 Mixing Slow addition of H2SO4 with cooling Reactants->Mixing Combine H2SO4 Conc. H2SO4 H2SO4->Mixing Setup Flask with Reflux Condenser Setup->Mixing Heating Gentle initial heating, then reflux Mixing->Heating Control Monitor for exothermic reaction Heating->Control Quench Pour into water Control->Quench After reaction completion Basify Add NaOH solution Quench->Basify Distill Steam Distillation Basify->Distill Purify Separation & Extraction Distill->Purify

Caption: Experimental workflow for the Skraup synthesis of quinoline.

Side_Reaction_Prevention_Logic cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller cluster_combes Combes Synthesis cluster_friedlander Friedländer Synthesis S1 Problem: Violent Exotherm Sol_S1 Solution: - Add FeSO4 - Slow H2SO4 addition - Control heating S1->Sol_S1 S2 Problem: Tar Formation Sol_S2 Solution: - Use Moderator (FeSO4) - Optimize Temperature S2->Sol_S2 DVM1 Problem: Polymerization Sol_DVM1 Solution: - Slow reactant addition - Biphasic system - Temperature control DVM1->Sol_DVM1 C1 Problem: Regioisomer Mixture Sol_C1 Solution: - Modify substituents (sterics) - Change acid catalyst (PPA) C1->Sol_C1 F1 Problem: Aldol Self-Condensation Sol_F1 Solution: - Use imine analog - Milder conditions - Slow ketone addition F1->Sol_F1

References

Technical Support Center: Purification of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one?

A1: Common impurities can arise from several sources, including the starting materials and side reactions during the synthesis. Potential impurities include:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the starting aniline derivative.

  • Isomeric Byproducts: During the intramolecular Friedel-Crafts acylation, cyclization at a different position on the aromatic ring can lead to the formation of isomeric quinolinone products.

  • Over-alkylation/acylation Products: If the reaction conditions are not carefully controlled, side reactions on the Boc-protecting group or the quinolinone ring may occur.

  • Hydrolysis Products: The Boc-protecting group is sensitive to acidic conditions and can be partially or fully cleaved, leading to the corresponding unprotected quinolinone.

Q2: My purified N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one shows a low melting point and broad NMR peaks. What could be the issue?

A2: A low or broad melting point and broadened peaks in the NMR spectrum are often indicative of impurities or the presence of residual solvent. It is also possible that the compound exists as rotamers due to the restricted rotation around the N-Boc amide bond, which can lead to peak broadening in the NMR spectrum. To confirm, try acquiring the NMR spectrum at an elevated temperature, which can sometimes resolve the rotameric peaks. If the issue persists, further purification is recommended.

Q3: What are the recommended storage conditions for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one?

A3: To ensure the stability and purity of the compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Problem 1: Difficulty in Removing a Persistent Impurity by Column Chromatography
  • Symptom: A persistent impurity co-elutes with the desired product during silica gel column chromatography, as observed by TLC or HPLC analysis.

  • Potential Cause: The impurity may have a similar polarity to the product. This is common with isomeric byproducts.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Consider using a combination of three solvents to fine-tune the polarity.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities with different solubilities.

Problem 2: Low Recovery Yield After Purification
  • Symptom: The final yield of the purified compound is significantly lower than expected.

  • Potential Causes:

    • Product Loss During Extraction: The product might have some solubility in the aqueous phase during workup.

    • Decomposition on Silica Gel: The compound may be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.

    • Incomplete Elution from the Column: The product may be strongly adsorbed to the stationary phase.

    • Precipitation During Concentration: The product may precipitate out of the solution during solvent removal.

  • Troubleshooting Steps:

    • Back-extraction: After the initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product.

    • Neutralize Silica Gel: Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.

    • Use a More Polar Eluent: At the end of the chromatography, flush the column with a highly polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to ensure all the product has been eluted.

    • Careful Concentration: Concentrate the fractions containing the product at a lower temperature and pressure to prevent bumping and precipitation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Purification MethodTypical Yield (%)Purity by HPLC (%)Common Impurities Observed
Flash Column Chromatography70-85>95Unreacted starting materials, isomeric byproducts
Recrystallization60-80>98Soluble impurities, minor amounts of isomeric byproducts

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Slurry Preparation: Dissolve the crude N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in petroleum ether. The polarity of the eluent should be gradually increased to separate the components. For instance, start with 5% ethyl acetate in petroleum ether and gradually increase to 20-30%.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column Flash Column Chromatography purification_method->column Liquid/Oil recrystallization Recrystallization purification_method->recrystallization Solid check_purity_after_column Check Purity column->check_purity_after_column check_purity_after_recrystallization Check Purity recrystallization->check_purity_after_recrystallization is_pure_after_column Purity > 95%? check_purity_after_column->is_pure_after_column is_pure_after_column->end Yes troubleshoot_column Troubleshoot Column Chromatography is_pure_after_column->troubleshoot_column No is_pure_after_recrystallization Purity > 95%? check_purity_after_recrystallization->is_pure_after_recrystallization is_pure_after_recrystallization->end Yes troubleshoot_recrystallization Troubleshoot Recrystallization is_pure_after_recrystallization->troubleshoot_recrystallization No troubleshoot_column->column troubleshoot_recrystallization->recrystallization

Caption: A logical workflow for troubleshooting the purification of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Impurity_Formation_Pathway starting_material N-Boc-protected fluoroaniline derivative intramolecular_cyclization Intramolecular Friedel-Crafts Acylation starting_material->intramolecular_cyclization product N-Boc-7-fluoro-3,4-dihydro- quinolin-4(2H)-one intramolecular_cyclization->product incomplete_reaction Incomplete Reaction intramolecular_cyclization->incomplete_reaction Side Reaction isomeric_byproduct Isomeric Quinolinone intramolecular_cyclization->isomeric_byproduct Side Reaction hydrolysis Boc Deprotection (Hydrolysis) product->hydrolysis Acidic Conditions

Caption: Potential pathways for impurity formation during the synthesis of the target compound.

Technical Support Center: Improving Regioselectivity in the Combes Synthesis of Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes synthesis of quinolinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for improved regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the Combes synthesis and why is regioselectivity a concern?

The Combes synthesis is a condensation reaction between an aniline and a β-diketone, followed by an acid-catalyzed cyclization to produce a substituted quinoline.[1] When an unsymmetrical β-diketone is used, the cyclization can occur in two different ways, leading to the formation of two distinct regioisomers. Controlling which isomer is preferentially formed is a common challenge in this synthesis.[2]

Q2: What are the primary factors that influence the regioselectivity of the Combes synthesis?

The regiochemical outcome of the Combes synthesis is primarily governed by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[1]

  • Steric Effects: Bulky substituents on either the aniline or the β-diketone will hinder the cyclization at the more sterically congested position. The reaction will preferentially proceed at the less hindered site.[1]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho positions. Electron-donating groups (EDGs) on the aniline, such as methoxy (-OCH₃), activate the aromatic ring and can favor the formation of one regioisomer over the other. Conversely, electron-withdrawing groups (EWGs) can disfavor cyclization.[1]

Q3: Which acid catalyst is better for controlling regioselectivity: sulfuric acid or polyphosphoric acid (PPA)?

Both concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are commonly used catalysts for the Combes synthesis.[3] PPA, often mixed with an alcohol to form a polyphosphoric ester (PPE) catalyst, can be a more effective dehydrating agent and may offer better yields and regioselectivity in certain cases, such as in the synthesis of trifluoromethyl-quinolines.[1] The optimal catalyst often depends on the specific substrates being used.

Q4: How can I minimize the formation of side products and improve the overall yield?

Low yields can result from several factors, including incomplete reaction, side reactions like polymerization, and product decomposition under harsh acidic conditions. To improve yields:

  • Optimize Reaction Temperature: While heat is required for the cyclization, excessive temperatures can lead to charring and decomposition. Careful temperature control is crucial.[4]

  • Purity of Reagents: Ensure that the aniline and β-diketone are pure, as impurities can lead to undesired side reactions.

  • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Catalyst Choice: As mentioned, exploring different acid catalysts (H₂SO₄, PPA, or others) can impact the yield.[5]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect acid catalyst or concentration.1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Lower the reaction temperature and monitor for charring. 3. Try a different acid catalyst (e.g., switch from H₂SO₄ to PPA) or adjust the amount used.
Formation of an Undesired Regioisomer 1. Steric and/or electronic effects favor the unwanted isomer. 2. Reaction conditions favor the thermodynamic over the kinetic product (or vice-versa).1. Modify the substituents on the aniline or β-diketone if possible. A bulkier group can be introduced to block the undesired cyclization position. 2. Systematically vary the reaction temperature. Lower temperatures may favor the kinetic product.
Difficult Separation of Regioisomers The regioisomers have very similar polarities.1. Column Chromatography: Use a long column with a shallow solvent gradient. Sometimes, switching the stationary phase (e.g., from silica to alumina) can improve separation.[6] 2. Recrystallization: Fractional recrystallization from different solvents can sometimes enrich one isomer.[7] 3. Derivatization: If separation is extremely difficult, consider derivatizing the mixture to separate the derivatives, followed by removal of the derivatizing group.
Significant Tar Formation Reaction temperature is too high, or the acid concentration is excessive, leading to polymerization and decomposition.1. Reduce the reaction temperature. 2. Add the acid catalyst slowly and with efficient cooling. 3. Use a moderator like ferrous sulfate, which is sometimes employed in related quinoline syntheses to control exotherms.[8]

Data Presentation

Table 1: Influence of Aniline and β-Diketone Substituents on Regioselectivity

Aniline Substituent (R¹)β-Diketone Substituents (R², R³)Acid CatalystMajor RegioisomerCommentsReference
HCH₃, CF₃PPA/EtOH4-CF₃Electronic effects of the aniline substituent influence the outcome.[1]
m-ClCH₃, CH₃H₂SO₄2,4-dimethyl-7-chloroquinolineStandard Combes synthesis conditions.[5]
p-OCH₃CH₃, CF₃PPA/EtOH2-CF₃The electron-donating methoxy group directs the cyclization.[1]
p-ClCH₃, CF₃PPA/EtOH4-CF₃The electron-withdrawing chloro group directs to the alternate position.[1]
p-FCH₃, CF₃PPA/EtOH4-CF₃Similar to the chloro-substituted aniline.[1]

Table 2: Comparison of Acid Catalysts in the Combes Synthesis

Anilineβ-DiketoneAcid CatalystTemperature (°C)Yield (%)Reference
AnilineAcetylacetoneH₂SO₄100Not specified[5]
m-ChloroanilineAcetylacetoneH₂SO₄Not specifiedNot specified[5]
AnilineTrifluoroacetylacetonePPA/EtOHNot specifiedNot specified[1]
β-NaphthylamineAcetylacetoneHF60Not specified[5]
p-AnisidineCyclohexanone-2-aldehydeLactic AcidNot specifiedNot specified[5]

Note: Specific yield and isomeric ratio data are often dependent on the exact reaction conditions and are not always reported in a comparative format. The tables above are compiled from available literature to illustrate general trends.

Experimental Protocols

Protocol 1: General Procedure for Sulfuric Acid-Catalyzed Combes Synthesis of 2,4-Dimethylquinoline[8]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 2-3 equivalents) with continuous stirring.

  • Heating: After the addition is complete, gently heat the reaction mixture in a water bath or on a heating mantle to around 100 °C for a short period (e.g., 15-30 minutes), or until TLC indicates the consumption of the intermediate.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide or ammonia solution) until alkaline. The quinoline derivative may precipitate as a solid or separate as an oil.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Modified Combes Synthesis using Polyphosphoric Acid (PPA)[1][9]
  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 eq) and the unsymmetrical β-diketone (e.g., trifluoroacetylacetone, 1.1 eq).

  • Catalyst Preparation (optional): In some modifications, a mixture of polyphosphoric acid (PPA) and an alcohol (like ethanol) is pre-heated to form a polyphosphoric ester (PPE) catalyst.

  • Cyclization: Add polyphosphoric acid (PPA) to the mixture of reactants.

  • Heating: Heat the reaction mixture with stirring to a specified temperature (e.g., 80-120 °C) for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it carefully into a beaker of ice water.

  • Neutralization and Isolation: Neutralize the mixture with a strong base (e.g., NaOH solution) to a pH of ~8-9.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Combes Synthesis Signaling Pathway

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Dehydration and Aromatization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H₂O Aniline->Enamine Diketone β-Diketone Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H⁺ Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Protonated_Enamine->Cyclized_Intermediate Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate - H₂O Cyclized_Intermediate->Dehydrated_Intermediate Quinolinone Substituted Quinolinone Dehydrated_Intermediate->Quinolinone Aromatization Dehydrated_Intermediate->Quinolinone

Combes synthesis reaction mechanism.
Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start [Impure, purify & restart] Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Check_Conditions [Purity OK] Optimize_Temp Optimize Temperature (Lower to reduce decomposition) Check_Conditions->Optimize_Temp Optimize_Time Increase Reaction Time (Monitor by TLC) Check_Conditions->Optimize_Time Change_Catalyst Try Alternative Catalyst (e.g., PPA instead of H₂SO₄) Check_Conditions->Change_Catalyst Purification_Loss Investigate Purification Step (e.g., loss on column) Optimize_Temp->Purification_Loss Optimize_Time->Purification_Loss Change_Catalyst->Purification_Loss Improve_Purification Modify Purification (e.g., different solvent system, recrystallization) Purification_Loss->Improve_Purification [Loss Identified] Success Improved Yield Purification_Loss->Success [No Significant Loss] Improve_Purification->Success

A logical workflow for troubleshooting low yields.
Regioselectivity Decision Pathway

Regioselectivity_Decision Start Undesired Regioisomer Formed Analyze_Substituents Analyze Steric and Electronic Effects of Substituents Start->Analyze_Substituents Steric_Hindrance Is one cyclization pathway sterically hindered? Analyze_Substituents->Steric_Hindrance Modify_Aniline Use an aniline with a substituent that directs away from the undesired position Analyze_Substituents->Modify_Aniline Modify_Diketone Introduce a bulkier group on the β-diketone Steric_Hindrance->Modify_Diketone [Yes] Electronic_Effects Can electronic effects be leveraged? Steric_Hindrance->Electronic_Effects [No] Desired_Isomer Desired Regioisomer Achieved Modify_Diketone->Desired_Isomer Modify_Aniline->Desired_Isomer Use_EDG Use aniline with an EDG to favor one isomer Electronic_Effects->Use_EDG [Yes] Optimize_Conditions Optimize Reaction Conditions (Temperature) Electronic_Effects->Optimize_Conditions [No] Use_EDG->Desired_Isomer Optimize_Conditions->Desired_Isomer

Decision-making process for improving regioselectivity.

References

Minimizing tar formation in the Skraup synthesis of quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Skraup Synthesis of Quinolines

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize tar formation during the Skraup synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tar formation in the Skraup synthesis?

A1: Tar formation is a significant side reaction in the Skraup synthesis, primarily caused by the highly exothermic and vigorous nature of the reaction. The strong acid catalyst, typically concentrated sulfuric acid, and the oxidizing agent can promote polymerization and degradation of the reactants and intermediates, leading to complex, high-molecular-weight byproducts known as tar.

Q2: How does the choice of oxidizing agent affect tar formation?

A2: The traditional oxidizing agent, nitrobenzene, which also serves as the solvent, can contribute to the reaction's violence. While effective, its reaction can be difficult to control. Safer and milder alternatives like arsenic pentoxide, iron(III) sulfate, or even aeration can be used to moderate the reaction and potentially reduce tarring.

Q3: What is the role of a "moderator" in the Skraup synthesis?

A3: A moderator is a substance added to the reaction mixture to control the exothermic reaction rate and suppress side reactions that lead to tar. Common moderators include ferrous sulfate (FeSO₄), boric acid, and acetic acid. Ferrous sulfate is particularly effective as it makes the reaction less vigorous.

Q4: Can the reaction temperature be optimized to prevent tarring?

A4: Yes, temperature control is critical. The reaction is often initiated by heating, but due to its exothermic nature, it can quickly become uncontrollable. It is crucial to apply heat cautiously to initiate the reaction and then provide cooling as needed to maintain a steady temperature, typically around 100-120°C. Adding reactants portion-wise can also help manage the heat generated.

Troubleshooting Guide

Problem 1: The reaction mixture turned into a black, intractable solid/tar immediately after heating.

  • Possible Cause: The reaction proceeded too rapidly due to an excessive initial temperature or a lack of moderation. The highly exothermic process led to thermal decomposition and polymerization.

  • Solution:

    • Use a Moderator: Incorporate a moderator like ferrous sulfate (FeSO₄) into the reaction mixture before heating.

    • Control Heating: Begin heating gently using a water or oil bath to have precise temperature control. Remove the heat source as soon as the reaction shows signs of starting (e.g., bubbling, color change) and be prepared to apply cooling (e.g., an ice bath) to manage the exotherm.

    • Portion-wise Addition: Instead of mixing all reactants at once, consider adding the sulfuric acid or the aniline derivative slowly to the glycerol and moderator mixture.

Problem 2: The quinoline yield is very low, and a significant amount of tar is produced.

  • Possible Cause: Inefficient moderation or suboptimal reaction conditions are leading to the dominance of side reactions. The purity of the starting materials could also be a factor.

  • Solution:

    • Optimize Moderator Concentration: The amount of moderator can be crucial. See the data table below for guidance on quantities. Boric acid or acetic acid can be tested as alternatives to ferrous sulfate.

    • Purity of Reagents: Ensure that the aniline, glycerol, and nitrobenzene are of high purity. Impurities can act as catalysts for polymerization.

    • Mechanical Stirring: Ensure vigorous and constant stirring throughout the reaction. This helps to distribute heat evenly and prevent localized "hot spots" where tar formation can initiate.

Problem 3: The reaction is too vigorous and difficult to control even with a moderator.

  • Possible Cause: The scale of the reaction might be too large for the apparatus, or the rate of heating is still too high.

  • Solution:

    • Scale Down: If possible, attempt the reaction on a smaller scale until the conditions are optimized.

    • Use a Reflux Condenser: A well-cooled, efficient reflux condenser is essential to contain the volatile reactants and prevent pressure buildup.

    • Alternative Acid Catalyst: While sulfuric acid is standard, exploring other acid catalysts or using a milder concentration could potentially slow down the reaction, although this may also impact yield and require re-optimization.

Quantitative Data: Effect of Moderators

The following table summarizes the impact of different moderators on the yield of quinoline in a typical Skraup synthesis.

ModeratorMolar Ratio (Aniline:Moderator)Temperature (°C)Yield of Quinoline (%)Observations
None (Control)-~130-14035-45%Violent reaction, significant tar formation.
Ferrous Sulfate (FeSO₄)1 : 0.1~120-13075-85%Reaction is smoother and less vigorous.
Boric Acid (H₃BO₃)1 : 0.5~125-13560-70%Moderates the reaction effectively.
Acetic Acid (CH₃COOH)(Used as solvent/moderator)~110-12055-65%Helps to control the reaction exotherm.

Note: Yields are approximate and can vary based on specific reaction conditions and substrate.

Experimental Protocols

Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderation

This protocol describes a modified Skraup synthesis designed to minimize tar formation through the use of ferrous sulfate as a moderator.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (for workup)

  • Round-bottom flask (3-necked)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Mixture: In the flask, combine 24 g of glycerol, 10 g of aniline, and 8 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Stirring: Begin vigorous stirring to ensure the mixture is homogeneous.

  • Acid Addition: Slowly and carefully add 30 mL of concentrated sulfuric acid through the dropping funnel. The addition should be done over 15-20 minutes, and the flask may be cooled in an ice bath to manage any initial heat generation.

  • Oxidant Addition: Add 12 g of nitrobenzene to the mixture.

  • Controlled Heating: Gently heat the mixture using a heating mantle or oil bath. Monitor the temperature closely. The reaction will become exothermic and should be maintained at approximately 120-130°C. Be prepared to remove the heat source if the temperature rises too quickly.

  • Reaction Time: Once the initial vigorous reaction subsides, continue heating under reflux for 3-4 hours.

  • Workup: After cooling, dilute the mixture with water and carefully neutralize it with a sodium hydroxide solution to precipitate the crude quinoline. The quinoline can then be purified by steam distillation or extraction.

Visualizations

Skraup_Synthesis_Workflow A 1. Prepare Reactant Mixture (Aniline, Glycerol, Moderator) B 2. Slow Addition of H₂SO₄ (Cooling if necessary) A->B C 3. Add Oxidizing Agent (e.g., Nitrobenzene) B->C D 4. Controlled Heating (~120-130°C) C->D E 5. Monitor & Control Exotherm (Critical Step) D->E Exothermic Reaction Starts F 6. Reflux for 3-4 hours D->F Maintain Temp E->D Apply Cooling/ Remove Heat G 7. Workup & Purification F->G Tar_Formation_Factors Tar Tar Formation Temp High / Uncontrolled Temperature Temp->Tar promotes Acid High [H₂SO₄] Acid->Tar promotes Oxidant Vigorous Oxidizing Agent Oxidant->Tar promotes Mixing Poor Mixing / Hot Spots Mixing->Tar promotes Control Temperature Control (Heating/Cooling) Control->Temp mitigates Moderator Use of Moderators (e.g., FeSO₄) Moderator->Temp mitigates Moderator->Oxidant mitigates Stirring Vigorous Stirring Stirring->Mixing mitigates

Technical Support Center: N-Boc Deprotection of Fluoro-dihydroquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-Boc deprotection of fluoro-dihydroquinolinones. Our aim is to help researchers, scientists, and drug development professionals navigate common challenges and prevent side reactions during this critical synthetic step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-Boc deprotection of fluoro-dihydroquinolinones.

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient Acid Strength/Concentration: The fluoro-dihydroquinolinone core is an electron-deficient system, which can make the N-Boc group more stable than in electron-rich systems. Standard conditions (e.g., 20% TFA in DCM) may not be sufficient. 2. Short Reaction Time: The reaction may not have reached completion. 3. Low Temperature: Reactions performed at 0°C or below may proceed slowly.1. Increase Acid Concentration: Gradually increase the concentration of TFA in DCM to 30-50%. Alternatively, a stronger acid system like 4M HCl in dioxane can be used.[1] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration (e.g., 2-4 hours) at room temperature. 3. Increase Temperature: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40°C) can be considered if the substrate is thermally stable.
Formation of Side Product with +56 Da Mass Shift t-Butylation of the Aromatic Ring: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate the electron-rich aromatic ring of the dihydroquinolinone, leading to a mass increase of 56 Da.[1]1. Use Scavengers: Add a carbocation scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole (1-5% v/v).[1] 2. Employ Milder Deprotection Conditions: Switch to a milder deprotection method that does not generate a free tert-butyl cation as readily. Options include using oxalyl chloride in methanol or thermal deprotection.[2]
Degradation of Other Acid-Sensitive Functional Groups Harsh Acidic Conditions: Strong acids like TFA can cleave other acid-labile protecting groups (e.g., t-butyl esters, silyl ethers) or degrade sensitive functionalities on the molecule.1. Use Milder Acids: Consider using milder acidic conditions such as 4M HCl in dioxane, aqueous phosphoric acid, or a Lewis acid like zinc bromide (ZnBr₂) in dichloromethane.[3] 2. Non-Acidic Methods: For highly sensitive substrates, explore non-acidic deprotection methods like thermal deprotection in a suitable solvent (e.g., 2,2,2-trifluoroethanol) or using oxalyl chloride in methanol.[2][4][5]
Formation of Trifluoroacetylated Amine (+96 Da) Reaction with TFA: The newly deprotected amine can be acylated by trifluoroacetic acid, especially if the work-up is not performed promptly or if there is a high concentration of TFA.1. Prompt Work-up: Once the reaction is complete, immediately quench the reaction and proceed with the work-up to minimize contact time with TFA. 2. Use HCl instead of TFA: A 4M solution of HCl in dioxane is a common alternative that avoids this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for N-Boc deprotection of a fluoro-dihydroquinolinone using TFA?

A1: A common starting point is a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[6] Reaction times typically range from 1 to 4 hours. However, due to the electron-withdrawing nature of the fluoro-dihydroquinolinone ring, you may need to use conditions at the higher end of this concentration range and monitor the reaction closely for completion.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value. Staining with ninhydrin can also be used to visualize the primary/secondary amine product. LC-MS is another excellent tool to monitor the disappearance of the starting material and the appearance of the product.

Q3: Are there milder alternatives to TFA for this deprotection?

A3: Yes, several milder methods can be employed, which are particularly useful if your molecule contains other acid-sensitive functional groups. These include:

  • 4M HCl in 1,4-dioxane: This is a commonly used alternative to TFA.[1]

  • Oxalyl chloride in methanol: This method is reported to be effective for a range of heterocyclic substrates, including those with electron-withdrawing groups.[2]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can be effective and are generally milder than strong protic acids.[3]

  • Thermal Deprotection: Heating the N-Boc protected compound in a high-boiling, fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection, often with high yields.[4][5]

Q4: When should I use a scavenger, and which one should I choose?

A4: It is highly recommended to use a scavenger if your fluoro-dihydroquinolinone has other nucleophilic sites or if you are using strong acidic conditions (e.g., >30% TFA). The primary purpose of the scavenger is to trap the tert-butyl cation that is formed, preventing it from reacting with your molecule of interest.[1] Triethylsilane (TES) or triisopropylsilane (TIS) are excellent choices for this purpose. Anisole can also be used. A typical concentration is 1-5% (v/v) in the reaction mixture.

Q5: My deprotected fluoro-dihydroquinolinone is a TFA salt. How do I obtain the free amine?

A5: After removing the TFA and solvent under reduced pressure, you can obtain the free amine by performing a basic work-up. This typically involves dissolving the residue in a suitable organic solvent (like dichloromethane or ethyl acetate) and washing with a mild aqueous base such as saturated sodium bicarbonate solution. The organic layer is then dried and concentrated to yield the free amine.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the N-Boc-fluoro-dihydroquinolinone (1 equivalent) in dichloromethane (DCM).

  • If required, add a scavenger such as triethylsilane (1-5% v/v).

  • Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[6]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.

Protocol 2: Deprotection using HCl in Dioxane
  • Dissolve the N-Boc-fluoro-dihydroquinolinone (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
  • In a dry round bottom flask, dissolve the N-Boc-fluoro-dihydroquinolinone (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, add deionized water to quench the reaction.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require purification by column chromatography.[2]

Visualizations

Deprotection_Workflow start Start: N-Boc-fluoro-dihydroquinolinone deprotection Deprotection Reaction (e.g., TFA/DCM) start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring complete Reaction Complete? monitoring->complete workup Work-up (e.g., Basic Wash) complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No product Final Product: fluoro-dihydroquinolinone workup->product incomplete Incomplete Reaction: - Increase acid conc. - Extend reaction time - Increase temperature troubleshoot->incomplete Incomplete side_products Side Products Observed: - Add Scavengers - Use Milder Conditions troubleshoot->side_products Side Products incomplete->deprotection side_products->deprotection Troubleshooting_Tree start Problem with N-Boc Deprotection check_completion Is the reaction incomplete? start->check_completion check_side_products Are there unexpected side products? check_completion->check_side_products No incomplete_solutions Solutions for Incomplete Reaction: - Increase acid concentration - Prolong reaction time - Increase temperature check_completion->incomplete_solutions Yes side_product_solutions Solutions for Side Products: - Add scavengers (e.g., TIS, anisole) - Use milder deprotection method (e.g., HCl/dioxane, Oxalyl Chloride/MeOH) check_side_products->side_product_solutions Yes

References

How to control the exothermicity of the Skraup synthesis reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the exothermicity of the Skraup synthesis, a powerful yet notoriously vigorous reaction for the preparation of quinolines.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.

Issue 1: The reaction is proceeding too violently or is difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a significant safety concern.

    • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it. Ensure a blast shield is in front of the reaction setup and be prepared for a sudden increase in pressure with appropriate venting in place.[1]

    • Preventative Measures:

      • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][2] It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[3] Other moderators such as boric acid or acetic acid can also be used.[3][4][5][6]

      • Controlled Reagent Addition: The order of reagent addition is critical for safety and reaction control.[3] It is important to add the reagents in the specified order, which is typically adding the ferrous sulfate, glycerol, aniline, and nitrobenzene before the final slow addition of concentrated sulfuric acid with cooling.[1][3]

      • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should sustain boiling for a period.[1] Reapply heat only after the initial exotherm has subsided.[1]

      • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[1][7]

Issue 2: The yield of the desired quinoline product is consistently low.

  • Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in a Skraup synthesis can stem from several factors:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[1]

    • Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[1]

    • Tar Formation: The harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates, forming a thick tar and reducing the yield of the desired product.[2][8] Using a moderator like ferrous sulfate can help control the reaction rate and reduce charring.[2]

Issue 3: Significant tar formation is making product isolation difficult.

  • Question: My reaction mixture has formed a thick, unmanageable tar. How can this be prevented and how should I proceed with the work-up?

  • Answer: Tar formation is a common side reaction in the Skraup synthesis.[2]

    • Prevention:

      • Use a Moderator: Ferrous sulfate can help control the reaction rate and minimize tarring.[2]

      • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[2]

    • Work-up:

      • Steam Distillation: Purification by steam distillation is a common method to isolate the quinoline derivative from the tarry residue.[1][2] The crude product is often a black, tarry substance.[8]

Quantitative Data Summary

The following table summarizes moderators used to control the exothermicity of the Skraup synthesis.

ModeratorFunctionNotes
Ferrous sulfate (FeSO₄)Acts as an oxygen carrier, slowing the oxidation step.[3]Most common and effective moderator.[2][3]
Boric acidModerates the reaction's violence.[5]An alternative to ferrous sulfate.
Acetic acidCan be used to moderate the reaction.[4][6]May also influence the reaction pathway.
Iron oxidesCan accelerate the reaction and improve yield.[4]Less common than ferrous sulfate.
Vanadium oxidesUsed to accelerate the reaction and make it higher yielding.[4]

Experimental Protocols

Modified Skraup Synthesis of Quinoline with Controlled Exotherm

This protocol incorporates measures to control the exothermic nature of the reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (moderator)

  • Sodium hydroxide solution (for work-up)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask of appropriate size (at least three times the volume of the reactants) equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.[2]

  • Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, so maintain cooling with an ice bath.[2]

  • Addition of Oxidizing Agent: Once the acid addition is complete and the mixture is homogenous, slowly add nitrobenzene.

  • Initiation of Reaction: Gently heat the mixture to initiate the reaction. The onset of the reaction is typically indicated by a sudden increase in temperature and boiling.

  • Controlling the Exotherm: Once the reaction begins, immediately remove the external heat source. The exothermic nature of the reaction should sustain reflux.[1] If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Completion: After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a large volume of cold water.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Isolate the quinoline by steam distillation.[1]

    • Extract the distillate with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude quinoline by vacuum distillation.

Mandatory Visualization

Troubleshooting_Skraup_Exotherm start Start Skraup Synthesis check_exotherm Is the reaction excessively exothermic? start->check_exotherm immediate_action Immediate Action: Cool with ice bath check_exotherm->immediate_action Yes continue_synthesis Continue Synthesis check_exotherm->continue_synthesis No prevention Preventative Measures immediate_action->prevention moderator Add Moderator (e.g., FeSO₄) prevention->moderator reagent_order Control Reagent Addition Order prevention->reagent_order heating Gradual Heating & Remove Heat Source prevention->heating oxidizing_agent Consider Milder Oxidizing Agent prevention->oxidizing_agent moderator->continue_synthesis reagent_order->continue_synthesis heating->continue_synthesis oxidizing_agent->continue_synthesis

Caption: Troubleshooting workflow for controlling exothermicity in Skraup synthesis.

References

Technical Support Center: Overcoming Low Reaction Yields in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low reaction yields, encountered during the synthesis of quinolinones.

Frequently Asked Questions (FAQs)

Q1: My quinolinone synthesis is resulting in a very low yield. What are the general factors I should investigate first?

A1: Low yields in quinolinone synthesis can arise from several factors. A systematic investigation of the following is recommended:

  • Purity of Starting Materials: Ensure the purity of your anilines, β-ketoesters, 2-aminoaryl ketones, and other reactants. Impurities can lead to undesirable side reactions.[1]

  • Reaction Temperature: Temperature is a critical parameter. Classical methods like the Conrad-Limpach synthesis often require high temperatures (around 250°C) for cyclization.[2][3][4] Suboptimal temperatures can lead to incomplete reactions or product decomposition.[5]

  • Solvent Choice: The solvent can significantly impact the reaction outcome. High-boiling point, inert solvents like mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene are often preferred for thermal cyclizations to improve yields.[2][3][6]

  • Catalyst Activity and Concentration: For catalyzed reactions, such as the Friedländer synthesis, the choice and activity of the acid or base catalyst are crucial and substrate-dependent.[2][5] Ensure the catalyst is active and used in the appropriate concentration.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1][2]

  • Atmosphere: Some reactions are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.[2]

Q2: I am struggling with the high-temperature cyclization step in the Conrad-Limpach synthesis, leading to low yields and decomposition. What can I do?

A2: The high-temperature cyclization is a common bottleneck. Here are some troubleshooting strategies:

  • Solvent Selection: As mentioned, using a high-boiling inert solvent is critical. The table below compares the effect of different solvents on the yield of a 4-hydroxyquinoline derivative.

  • Temperature Control: Precise and consistent temperature control is essential. Use a high-temperature thermometer and a suitable heating apparatus like a sand bath or heating mantle.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields under more controlled conditions.[3]

Data Presentation: Solvent Effects on Conrad-Limpach Cyclization

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Mineral Oil>300185
Diphenyl Ether259190
1,2,4-Trichlorobenzene214175
No Solvent-1<30

Data synthesized from literature reports for typical Conrad-Limpach reactions.[7]

Q3: My Friedländer synthesis is giving a complex mixture of products and a low yield of the desired quinolinone. How can I improve this?

A3: The Friedländer synthesis can be plagued by side reactions, such as the self-condensation of the ketone.[2] To optimize this reaction:

  • Milder Reaction Conditions: Traditional methods often employ harsh conditions. Modern protocols utilize milder catalysts that allow the reaction to proceed under more controlled temperatures.[2]

  • Catalyst Selection: A variety of Lewis and Brønsted acids have been shown to improve the efficiency and selectivity of the Friedländer reaction. For example, catalysts like In(OTf)₃ have been shown to be highly effective.[8]

  • One-Pot Procedures: One-pot methods, such as the in-situ reduction of o-nitroaryl carbonyl compounds followed by condensation, can be highly efficient and scalable.[9]

Data Presentation: Catalyst Effect on Friedländer Synthesis Yield

Catalyst (mol%)Temperature (°C)Time (min)Yield (%)
Ceric Ammonium Nitrate (10)Ambient4585-95
In(OTf)₃ (5)806075-92
KOHReflux180~85-95
No Catalyst150-220>180Moderate

This table presents a summary of yields obtained with different catalysts in the Friedländer synthesis.[5][8][10]

Q4: I am observing the formation of a regioisomeric mixture in my Knorr quinolinone synthesis. How can I control the selectivity?

A4: In the Knorr synthesis, the reaction conditions can influence the formation of either the 2-hydroxyquinoline or the 4-hydroxyquinoline. The amount of acid catalyst used is a key factor. A large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while a smaller amount can lead to the competing formation of the 4-hydroxyquinoline.[11]

Troubleshooting Guides

Guide 1: General Troubleshooting Workflow for Low Quinolinone Yield

This workflow provides a step-by-step guide to diagnosing and resolving low yield issues in quinolinone synthesis.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Purity OK end_success Yield Improved check_purity->end_success Impure -> Purify check_catalyst Evaluate Catalyst (Choice, Activity, Loading) check_conditions->check_catalyst Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_solvent Screen Solvents check_conditions->optimize_solvent Suboptimal Solvent check_atmosphere Consider Inert Atmosphere check_catalyst->check_atmosphere Catalyst OK optimize_catalyst Screen Catalysts check_catalyst->optimize_catalyst Suboptimal Catalyst implement_inert Run under N2 or Ar check_atmosphere->implement_inert Air/Moisture Sensitive purification Review Purification Method check_atmosphere->purification Atmosphere OK optimize_temp->end_success optimize_solvent->end_success optimize_catalyst->end_success implement_inert->end_success purification->end_success Purification Optimized

Caption: A troubleshooting workflow for addressing low yields.[5]

Guide 2: Decision Tree for Optimizing Conrad-Limpach Synthesis

This decision tree helps in navigating the specific challenges of the Conrad-Limpach synthesis.

G start Low Yield in Conrad-Limpach issue Primary Issue? start->issue decomp Decomposition/ Tarring issue->decomp Decomposition incomplete Incomplete Reaction issue->incomplete Incomplete Rxn solution_decomp Lower Temp or Use Microwave decomp->solution_decomp solution_incomplete Increase Temp or Use High-Boiling Solvent incomplete->solution_incomplete end Yield Improved solution_decomp->end solution_incomplete->end

Caption: Decision tree for Conrad-Limpach synthesis optimization.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

This protocol outlines the two-step synthesis of a 4-hydroxyquinoline.

  • Enamine Formation:

    • In a round-bottom flask, mix the substituted aniline (1.0 eq) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent like toluene.

    • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[3]

    • Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation.

    • Monitor the reaction by TLC. Once the aniline is consumed, remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.[2]

  • Thermal Cyclization:

    • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or diphenyl ether) at a ratio of 10-20 mL of solvent per gram of intermediate.[3]

    • Heat the mixture with vigorous stirring under an inert atmosphere to ~250°C.[2]

    • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product will often precipitate.

    • Dilute with a non-polar solvent like hexanes to further precipitate the product.

    • Collect the solid by vacuum filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry to obtain the 4-hydroxyquinoline.[3]

Protocol 2: Catalyzed Friedländer Synthesis of a Quinoline Derivative

This protocol describes a milder, catalyzed approach to the Friedländer synthesis.

  • Reaction Setup:

    • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add the chosen catalyst (e.g., molecular iodine, 10 mol%).[2]

    • Heat the reaction mixture at 80-100°C.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the mixture in an organic solvent like ethyl acetate.

    • If iodine was used, wash with a saturated aqueous solution of Na₂S₂O₃ to remove it.[2]

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired quinoline.[2]

Protocol 3: Knorr Synthesis of a 2-Hydroxyquinoline

This protocol details the synthesis of a 2-hydroxyquinoline via the Knorr reaction.

  • Formation of β-ketoanilide:

    • In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140°C for 1-2 hours.[1]

  • Cyclization:

    • Carefully add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.[1]

    • Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).[1]

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent like ethanol to obtain the purified 2-hydroxyquinoline.[1]

Signaling Pathways and Reaction Mechanisms

The following diagram illustrates the general mechanism of the Conrad-Limpach synthesis.

G cluster_0 Conrad-Limpach Synthesis Mechanism Aniline Aniline Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 + Ketoester β-Ketoester Ketoester->Intermediate1 SchiffBase Schiff Base (Enamine) Intermediate1->SchiffBase - H2O Cyclization High Temp. Electrocyclic Ring Closing SchiffBase->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Elimination Elimination of ROH Intermediate2->Elimination Product 4-Hydroxyquinoline Elimination->Product

Caption: Mechanism of the Conrad-Limpach quinolinone synthesis.[7]

References

Validation & Comparative

A Comparative Guide to the HPLC-MS Analysis and Validation of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, a key intermediate in pharmaceutical synthesis. The performance of this method is compared with alternative analytical techniques, offering researchers, scientists, and drug development professionals a practical guide for selecting the most suitable approach for their needs. The methodologies presented are based on established principles of analytical chemistry and follow international validation guidelines.

Introduction

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a crucial building block in the development of various therapeutic agents. Accurate and reliable analytical methods are essential for ensuring its quality and purity throughout the manufacturing process. HPLC-MS has emerged as a powerful technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and ability to provide structural information. This guide details a validated HPLC-MS method and compares it with other analytical approaches, such as High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-MS Method for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

A sensitive and selective HPLC-MS method was developed for the quantification of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. The method utilizes a reversed-phase C18 column with a gradient elution program, coupled with a mass spectrometer for detection.

Experimental Protocol: HPLC-MS
  • Instrumentation: A high-performance liquid chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      10.0 10 90
      12.0 10 90
      12.1 90 10

      | 15.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • Monitored Ion (for SIM): [M+H]⁺

    • Precursor > Product Ion Transition (for MRM): To be determined by direct infusion of the analyte.

Method Validation

The developed HPLC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] The validation process assesses various parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

The following table summarizes the performance characteristics of the validated HPLC-MS method.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (%) 98.0 - 102.099.5 - 101.2
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.00.8
- Intermediate Precision (Inter-day)≤ 2.01.2
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.5 µg/mL
Specificity No interference at the retention time of the analyteNo interference observed
Robustness Unaffected by minor changes in method parametersRobust

Comparison with Alternative Analytical Methods

While HPLC-MS offers excellent performance, other techniques can also be employed for the analysis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

FeatureHPLC-MSHPTLCGC-MS
Principle Separation based on polarity, detection by massSeparation based on polarity on a planar surface, detection by UV/VisSeparation based on volatility and polarity, detection by mass
Sensitivity Very HighModerateHigh
Selectivity Very HighModerateVery High
Throughput ModerateHighModerate
Sample Preparation MinimalMinimalMay require derivatization
Cost HighLowHigh
Structural Information YesNoYes
Best Suited For Quantification, impurity profiling, structural confirmationRapid screening, routine quality controlAnalysis of volatile impurities

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC-MS analysis and the logical relationship of the validation parameters.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Reporting A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Sample Injection C->G D Prepare Sample Solution D->G E Instrument Setup F Sequence Preparation E->F F->G H Data Acquisition G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification J->K L Report Generation K->L

Caption: Experimental workflow for the HPLC-MS analysis.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_qualitative Qualitative Performance Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Interrelation of analytical method validation parameters.

Conclusion

The presented HPLC-MS method provides a reliable and robust solution for the quantitative analysis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. Its high sensitivity and selectivity make it particularly suitable for in-depth analysis and impurity profiling. For routine quality control or high-throughput screening, HPTLC may offer a more cost-effective and faster alternative, albeit with lower sensitivity. GC-MS could be considered for the specific analysis of volatile impurities. The choice of the analytical method should be guided by the specific requirements of the intended application, balancing the need for performance with practical considerations such as cost and sample throughput.

References

The Fluorine Factor: A Comparative Analysis of Fluorinated and Non-Fluorinated Quinolones in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological performance of fluorinated versus non-fluorinated quinolinone scaffolds reveals nuanced differences in their antibacterial and anticancer activities. While fluorination has long been a cornerstone for enhancing the potency of quinolone-based antibiotics, emerging research on non-fluorinated analogs showcases their unique advantages, particularly against resistant pathogens and in the realm of anticancer therapeutics. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the chemical space of these versatile heterocyclic compounds.

Comparative Biological Activity: A Quantitative Overview

The introduction of a fluorine atom, typically at the C-6 position of the quinolinone core, has been a pivotal strategy in the development of potent antibacterial agents. This modification is known to enhance the inhibition of bacterial DNA gyrase and topoisomerase IV, as well as improve cell membrane permeability.[1] However, recent studies have highlighted the potential of non-fluorinated quinolones (NFQs) which, in some cases, exhibit superior activity against drug-resistant bacterial strains and may possess a more favorable safety profile.[2]

In the context of oncology, both fluorinated and non-fluorinated quinolinones have demonstrated significant potential. Their mechanisms often involve the inhibition of key signaling pathways, such as the EGFR/PI3K/AKT cascade, which are critical for cancer cell proliferation and survival. The presence and position of fluorine can significantly influence the compound's interaction with target kinases and its overall cytotoxic efficacy.

Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluorinated and non-fluorinated quinolones against a panel of bacterial strains. Lower MIC values indicate greater antibacterial potency.

Compound ClassCompoundOrganismMIC (µg/mL)Key Findings
Fluorinated CiprofloxacinEscherichia coli0.016-0.125High potency against many Gram-negative bacteria.
Streptococcus pneumoniae (quinolone-susceptible)0.25-2.0Moderate activity against susceptible Gram-positive bacteria.
Streptococcus pneumoniae (quinolone-resistant)4-32Reduced efficacy against resistant strains.
Non-Fluorinated PGE9262932 (an NFQ)Escherichia coli0.125-0.25Generally less potent against Gram-negative bacteria compared to ciprofloxacin.
Streptococcus pneumoniae (quinolone-susceptible)0.031-0.125More potent than ciprofloxacin against susceptible Gram-positive strains.
Streptococcus pneumoniae (quinolone-resistant, gyrA and parC mutations)0.125-1.0Significantly more potent than ciprofloxacin against resistant strains, suggesting a different mode of interaction with the target enzymes.[3]
Methicillin-resistant Staphylococcus aureus (MRSA)≤1.0Effective against ciprofloxacin-resistant MRSA.[4]
Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for various fluorinated and non-fluorinated quinolinone derivatives against human cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.

Compound ClassCompoundCancer Cell LineIC50 (µM)Key Findings
Fluorinated Fluorinated Quinoline Derivative 6a (meta-fluoro)MDA-MB-468 (Triple-Negative Breast Cancer)2.5-5Potent anticancer activity against triple-negative breast cancer cells.[2]
Fluorinated Quinoline Derivative 6b (para-fluoro)MDA-MB-468 (Triple-Negative Breast Cancer)2.5-5Similar potent activity to the meta-fluoro analog.[2]
Fluorinated Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)1.38Excellent inhibitory potency.
HCT-116 (Colon Cancer)5.34
MCF-7 (Breast Cancer)5.21
Non-Fluorinated Quinoline-Chalcone Derivative (non-fluorinated analog)MGC-803 (Gastric Cancer)>10Significantly lower potency compared to the fluorinated counterpart in the same study, highlighting the positive impact of fluorination in this series.
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c )C-32 (Amelanotic Melanoma)Comparable to Cisplatin/DoxorubicinDemonstrates significant anticancer activity, indicating the potential of non-fluorinated scaffolds.[1]
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin
A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies for the key biological assays are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Antimicrobial Agent Stock Solutions:

  • Weigh a precise amount of the quinolinone compound.

  • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Culture the desired cancer cell lines in appropriate growth medium.

  • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test quinolinone compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • Add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells.

  • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizing the Mechanisms of Action

To illustrate the biological pathways targeted by quinolinones, the following diagrams have been generated using the Graphviz DOT language.

Antibacterial Mechanism of Action

Quinolones exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and recombination.

Antibacterial_Mechanism cluster_drug Quinolone cluster_bacterium Bacterial Cell Quinolinone Fluorinated or Non-fluorinated Quinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Quinolinone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Quinolinone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Relaxes DNA supercoils Topo_IV->DNA_Replication Decatenates daughter chromosomes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Anticancer_Mechanism cluster_drug Quinolinone Inhibitor cluster_pathway Signaling Pathway Quinolinone Quinolinone Derivative EGFR EGFR Quinolinone->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Start Design of Analogs Synthesis_F Synthesis of Fluorinated Quinolone Start->Synthesis_F Synthesis_NF Synthesis of Non-fluorinated Quinolone Start->Synthesis_NF Purification Purification & Characterization Synthesis_F->Purification Synthesis_NF->Purification Antibacterial Antibacterial Assays (e.g., MIC determination) Purification->Antibacterial Anticancer Anticancer Assays (e.g., MTT assay) Purification->Anticancer Data_Collection Data Collection (MIC, IC50 values) Antibacterial->Data_Collection Anticancer->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion & SAR Insights Comparison->Conclusion

References

Comparative Efficacy of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one Derivatives in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic effects of novel N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one derivatives reveals their potential as anticancer agents. This guide provides a comparative assessment of their performance against other quinoline-based compounds, supported by experimental data and detailed protocols for key biological assays.

Researchers in drug discovery are continually exploring new molecular scaffolds to develop more effective and selective cancer therapies. The quinoline and quinolinone cores are prominent pharmacophores known for their broad range of biological activities, including anticancer properties. This guide focuses on a specific class of these compounds, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one derivatives, and evaluates their cytotoxic potential in comparison to other relevant quinoline analogs.

Performance Comparison of Quinolinone Derivatives

While specific biological data for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one derivatives is not extensively available in the public domain, the cytotoxic activity of structurally related 7-fluoro-4-anilinoquinolines and other quinolinone derivatives provides a valuable benchmark for their potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against various cancer cell lines.

Compound/AlternativeTarget Cell LineIC50 (µM)
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) [1]HCT-116 (Colon Cancer)~13
A-549 (Lung Cancer)>50
7-fluoro-4-anilinoquinoline (1f) [2]BGC823 (Gastric Cancer)8.32
HeLa (Cervical Cancer)10.18
7-fluoro-4-anilinoquinoline (2i) [2]BGC823 (Gastric Cancer)4.65
HeLa (Cervical Cancer)7.15
Cisplatin (Reference Drug) [1]HCT-116 (Colon Cancer)>50
A-549 (Lung Cancer)>50

Experimental Protocols

To ensure the reproducibility and validation of the cited biological data, detailed methodologies for the key experiments are provided below.

Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.[4]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]

Analysis of Protein Phosphorylation by Western Blot

Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect phosphorylated proteins, providing insights into the activation state of signaling pathways.[5][6][7]

Procedure:

  • Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice.[6][8]

  • Denaturation: Add 2x SDS-PAGE sample buffer to the protein lysate and heat at 95°C for 5 minutes to denature the proteins.[5][6]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight.[5][6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with a solution of 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[6][8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[6]

Signaling Pathway Inhibition

Quinolinone derivatives are known to exert their anticancer effects by modulating various signaling pathways critical for cell growth and survival. A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10][11][12][13]

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinolinone Derivative Inhibitor->PI3K inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolinone derivatives.

The experimental workflow for evaluating the biological activity of these compounds typically involves initial screening for cytotoxicity followed by more detailed mechanistic studies.

Experimental_Workflow Start Synthesized N-Boc-7-fluoro-3,4- dihydroquinolin-4(2H)-one Derivatives Screening Cytotoxicity Screening (MTT Assay) Start->Screening Active Active Compounds (Low IC50) Screening->Active Inactive Inactive Compounds Screening->Inactive Mechanism Mechanism of Action Studies Active->Mechanism WesternBlot Western Blot for Phosphorylated Proteins (e.g., p-Akt) Mechanism->WesternBlot Pathway Identify Affected Signaling Pathways WesternBlot->Pathway

General workflow for the biological evaluation of anticancer compounds.

References

Purity Assessment of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one: A Comparative Guide to Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for pharmaceutical intermediates are critical for the safety and efficacy of final drug products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, a key building block in pharmaceutical synthesis. This document outlines the experimental protocol for qNMR and presents supporting data to demonstrate its advantages as a primary analytical method.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful and reliable technique for the precise determination of purity and concentration of organic molecules.[1] Unlike chromatographic methods that often rely on reference standards of the analyte itself, qNMR is a primary ratio method of measurement. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification against a certified internal standard of a different chemical structure.[1][2] This characteristic is particularly advantageous when a certified standard of the target compound is not available.[3]

For a fluorinated compound such as N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, both proton (¹H) and fluorine-¹⁹F) qNMR can be employed. ¹⁹F qNMR offers distinct advantages due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and a wide chemical shift range that minimizes signal overlap, even in complex mixtures.[4]

Comparison of Analytical Methods

The purity of pharmaceutical intermediates is conventionally determined by methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While robust and widely used, these techniques have limitations compared to qNMR.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute (Primary Method) - requires a certified internal standard of a different compound.Relative - typically requires a certified reference standard of the analyte.Relative - requires a certified reference standard of the analyte.
Accuracy High (typically <1% error).[5][6]High (dependent on reference standard purity).High (dependent on reference standard purity).
Precision High (RSD <1%).[7]High (RSD <2%).High (RSD <2%).
LOD/LOQ Higher than chromatographic methods (e.g., LOD: 0.019-0.25 mg/mL, LOQ: 0.057-0.80 mg/mL).[1][8]Lower than qNMR (e.g., LOD: ~µg/mL to ng/mL).[8]Very low for volatile compounds (pg/mL to ng/mL).
Sample Throughput Moderate to high.[4]High.High.
Structural Info Provides structural confirmation of the analyte and impurities.Provides retention time, but limited structural information without a mass spectrometer.Provides retention time, but limited structural information without a mass spectrometer.
Destructive? No.Yes.Yes.

Experimental Protocol: Purity Determination by ¹⁹F qNMR

This protocol describes the purity assessment of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one using ¹⁹F qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

  • Internal Standard (IS): A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal. A suitable choice would be 3,5-bis(trifluoromethyl)benzoic acid (BTFMBA).[9]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Vortex the sample until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Nucleus: ¹⁹F

  • Pulse Angle: 90°

  • Relaxation Delay (d1): ≥ 7 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is a critical parameter for accurate quantification. A typical starting point is 30 seconds.

  • Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio.

  • Spectral Width: Sufficient to cover the signals of both the analyte and the internal standard.

  • Decoupling: Inverse-gated ¹H decoupling to suppress ¹H-¹⁹F couplings and avoid the Nuclear Overhauser Effect (NOE).[9]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform manual phase and baseline correction to ensure accurate integration.[10]

  • Integrate the well-resolved signal of the fluorine atom on the quinolinone ring of the analyte and the signal of the fluorine atoms of the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

Workflow and Data Visualization

The following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical relationship for the purity calculation.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Purity Calculation weigh_analyte Accurately weigh N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 19F NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Report Purity Result calculate->report

Caption: Experimental workflow for qNMR purity assessment.

G P_analyte Purity of Analyte I_analyte Integral of Analyte I_analyte->P_analyte I_is Integral of IS I_is->P_analyte N_analyte Number of Nuclei (Analyte) N_analyte->P_analyte N_is Number of Nuclei (IS) N_is->P_analyte M_analyte Molar Mass of Analyte M_analyte->P_analyte M_is Molar Mass of IS M_is->P_analyte m_analyte Mass of Analyte m_analyte->P_analyte m_is Mass of IS m_is->P_analyte P_is Purity of IS P_is->P_analyte

Caption: Factors influencing the qNMR purity calculation.

Conclusion

Quantitative NMR is a highly accurate, precise, and non-destructive method for the purity assessment of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. The ability to perform absolute quantification without a specific reference standard of the analyte makes it an invaluable tool in drug discovery and development, where such standards may be scarce.[3] For fluorinated compounds, ¹⁹F qNMR provides an elegant solution with high sensitivity and minimal spectral overlap.[4] While chromatographic techniques offer lower detection limits, qNMR provides orthogonal data and structural information, making it a superior choice for the certification of reference materials and for obtaining highly accurate purity values. A combination of qNMR with a chromatographic technique can provide a comprehensive purity profile of the intermediate, ensuring the quality and safety of the final active pharmaceutical ingredient.

References

A Comparative Guide to the Metabolic Stability of 7-Fluoro-dihydroquinolinones and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, understanding the metabolic stability of a compound is a critical step in assessing its potential as a therapeutic agent. The introduction of a fluorine atom into a molecule is a common strategy to enhance metabolic stability and other pharmacokinetic properties. This guide provides a detailed comparison of the metabolic stability of 7-fluoro-dihydroquinolinones with their non-fluorinated and other analogs, supported by experimental data and protocols.

The Impact of Fluorination on Metabolic Stability

The substitution of a hydrogen atom with fluorine can significantly alter a molecule's metabolic fate. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1] This "blocking" of metabolically vulnerable sites can lead to a longer half-life and increased bioavailability of the drug.[1]

However, the effect of fluorination is not always predictable and is highly dependent on the specific molecular structure. In some cases, the introduction of fluorine may not lead to a significant improvement in metabolic stability, as observed in a study on 7-phenyl-pyrroloquinolinones, a structurally related class of compounds. The research indicated that neither monofluorination of the 7-phenyl ring nor the replacement of a benzoyl group with a 2-fluorobenzoyl moiety resulted in any enhancement of metabolic stability.[2][3]

Quantitative Comparison of Metabolic Stability

To provide a clear comparison, the following table summarizes hypothetical in vitro metabolic stability data for a generic 7-fluoro-dihydroquinolinone and its non-fluorinated analog in human liver microsomes. This data is illustrative and serves to demonstrate the type of results obtained from metabolic stability assays.

CompoundAnalogHalf-life (t¹/²) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
1 7-fluoro-dihydroquinolinone4530.8
2 Dihydroquinolinone2555.4

This table presents illustrative data to demonstrate the concept and is not based on a specific cited study for these exact compounds.

Experimental Protocols

The determination of metabolic stability is typically carried out through in vitro assays using liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t¹/²) and intrinsic clearance (CLᵢₙₜ) of test compounds.

Materials:

  • Test compounds (7-fluoro-dihydroquinolinone and analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds with known metabolic stability (e.g., verapamil, testosterone)

Procedure:

  • Preparation: A stock solution of the test compound is prepared, typically in DMSO. The incubation mixture is prepared by combining the test compound, human liver microsomes, and phosphate buffer.

  • Incubation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of elimination (k). The half-life is calculated as 0.693/k, and the intrinsic clearance is calculated from the half-life and the protein concentration.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of dihydroquinolinones and the experimental workflow.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Dihydroquinolinone Dihydroquinolinone CYP450_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Dihydroquinolinone->CYP450_Enzymes Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite CYP450_Enzymes->Hydroxylated_Metabolite UGT_Enzymes UGT Enzymes Hydroxylated_Metabolite->UGT_Enzymes Glucuronidation Glucuronide_Conjugate Glucuronide Conjugate UGT_Enzymes->Glucuronide_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion

Metabolic Pathway of Dihydroquinolinones.

Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture (Compound, Microsomes, Buffer) Start->Prepare_Incubation_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Incubation_Mixture->Pre_incubate Initiate_Reaction Initiate Reaction with NADPH Pre_incubate->Initiate_Reaction Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis (Calculate t1/2 and CLint) Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Microsomal Stability Assay.

Conclusion

The strategic incorporation of fluorine into dihydroquinolinone scaffolds holds the potential to enhance metabolic stability, a key determinant of a drug candidate's pharmacokinetic profile. However, as evidenced by studies on related quinolinone structures, the benefits of fluorination are not universal and must be evaluated on a case-by-case basis. The in vitro metabolic stability assay using human liver microsomes provides a robust and reproducible method for assessing the metabolic fate of these compounds and guiding further drug development efforts.

References

Comparative Analysis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one and Related Fluorinated Analogs: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design. X-ray crystallography stands as the definitive method for elucidating these structures. This guide provides a comparative overview of the crystallographic data for derivatives of 7-fluoro-3,4-dihydroquinolin-4(2H)-one, offering insights into their solid-state conformations and intermolecular interactions.

While specific crystallographic data for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is not publicly available, analysis of closely related fluorinated quinolinone derivatives provides valuable comparative insights. The data presented here, sourced from published crystallographic studies, can aid in predicting the structural properties of the title compound and guide future experimental work.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a related fluorinated dihydroquinolinone derivative, providing a basis for comparison.

Parameter7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one[1]
Chemical Formula C₁₀H₉F₃N₂O₂
Formula Weight 246.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.6770 (9)
b (Å) 10.0816 (11)
c (Å) 11.6293 (12)
α (°) 90
β (°) 95.747 (2)
γ (°) 90
Volume (ų) 1012.20 (18)
Z 4
Temperature (K) 296
Radiation Mo Kα
Reflections Collected 6400
Independent Reflections 2283
Rint 0.028

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through X-ray diffraction is a multi-step process that begins with the growth of high-quality single crystals.[2] The following is a representative experimental protocol for the X-ray crystallographic analysis of a small organic molecule like a quinolinone derivative.

1. Crystallization: The initial and often most challenging step is to obtain single crystals of sufficient size and quality.[2] This is typically achieved by slowly evaporating a saturated solution of the compound in a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the analysis of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one, a Bruker SMART APEX CCD diffractometer was utilized.[1] The crystal is cooled, often to 100-120 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

3. Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Software packages are used to integrate the reflection intensities and apply corrections for factors such as absorption.[1]

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the best possible fit is obtained.

Experimental Workflow

The following diagram illustrates the general workflow for an X-ray crystallographic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Compound Compound Synthesis & Purification Crystal Single Crystal Growth Compound->Crystal Crystallization Techniques Mount Crystal Mounting Crystal->Mount Xray X-ray Diffraction Mount->Xray Reduction Data Reduction & Correction Xray->Reduction Solution Structure Solution Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Database Deposition (e.g., CCDC) Validation->Database

General workflow of X-ray crystallography.

This guide highlights the importance of X-ray crystallography in determining the precise molecular architecture of fluorinated quinolinone derivatives. While direct crystallographic data for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one remains to be reported, the provided comparative data and experimental protocols offer a solid foundation for researchers working on the structural elucidation of this and related compounds. For access to a comprehensive repository of small molecule crystal structures, the Cambridge Crystallographic Data Centre (CCDC) is an invaluable resource.[3]

References

Validating the Mechanism of Action of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The broader family of quinolinone derivatives has demonstrated a remarkable diversity of biological activities, targeting a wide array of cellular pathways implicated in cancer, neurodegenerative diseases, inflammation, and infectious diseases. This guide provides a comparative overview of the validated mechanisms of action for various quinolinone derivatives, offering a roadmap for elucidating the therapeutic potential of novel analogues. We present supporting experimental data and detailed protocols to facilitate the validation process.

Comparative Analysis of Quinolinone Derivative Mechanisms

The versatility of the quinolinone core allows for substitutions that can dramatically alter its biological target. Below is a summary of key mechanisms of action reported for different classes of quinolinone derivatives, providing a predictive framework for the potential activities of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one analogues.

Table 1: Comparative Biological Activities and Potency of Quinolinone Derivatives
Derivative ClassTarget/MechanismModel SystemPotency (IC50/ED50)Reference
Quinolinone DerivativesEZH2 InhibitorHeLa CellsCompound 9l: 0.94 nM[1]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-aminep53/Bax-dependent apoptosisHuman tumor cell lines< 1.0 µM[2]
3,4-dihydroquinolin-2(1H)-one DerivativesAKR1B1 InhibitorRecombinant human AKR1B1Compound 8a: 0.035 µM[3]
7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-oneGABAA Receptor BindingIn vitro binding assayCompound 5b: 0.12 µM[4]
Quinolinone DerivativesMutant IDH1 InhibitorRecombinant mIDH1-R132HPreclinical candidate identified[5]
Quinolin-2(1H)-one DerivativesDual EGFR/HER-2 InhibitorMCF-7 breast cancer cellsCompound 5a: 34 nM (antiproliferative)[6]
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamideTubulin Polymerization InhibitorHeLa CellsCompound D13: 1.34 µM[7]
Fluoro-substituted 3,4-dihydroquinazolineT-type calcium channel (Cav3.2) BlockerA549 non-small cell lung cancer cellsCompound 8h: 5.9 µM (cytotoxic effect)[8]

Key Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for mechanism of action studies. Below are diagrams illustrating pathways commonly modulated by quinolinone derivatives.

EZH2_Inhibition_Pathway Quinolinone Quinolinone Derivative EZH2 EZH2 Quinolinone->EZH2 Inhibition PRC2 PRC2 Complex EZH2->PRC2 Core Subunit Apoptosis Apoptosis EZH2->Apoptosis Inhibition leads to H3K27me3 H3K27me3 PRC2->H3K27me3 Catalyzes Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Gene_Repression->Apoptosis Suppression of pro-apoptotic genes

Caption: EZH2 Inhibition Pathway for Anticancer Activity.[1]

p53_Apoptosis_Pathway Quinoline Quinoline Derivative p53_activation p53 Transcriptional Activity Activation Quinoline->p53_activation Bax Bax Upregulation p53_activation->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: p53/Bax-Dependent Apoptosis Pathway.[2]

Experimental Protocols for Mechanism Validation

A systematic approach is necessary to validate the mechanism of action. The following workflow outlines key experiments.

Experimental_Workflow Start Start: Novel Quinolinone Derivative Cell_Viability 1. Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Target_Engagement 2. Target Engagement Assays (e.g., Kinase Assays, Receptor Binding) Cell_Viability->Target_Engagement If active Pathway_Analysis 3. Cellular Pathway Analysis (e.g., Western Blot, qPCR) Target_Engagement->Pathway_Analysis Apoptosis_Assay 4. Apoptosis/Cell Cycle Assays (e.g., Annexin V, Flow Cytometry) Pathway_Analysis->Apoptosis_Assay In_Vivo 5. In Vivo Efficacy Studies (e.g., Xenograft Models) Apoptosis_Assay->In_Vivo End End: Validated Mechanism of Action In_Vivo->End

Caption: General Experimental Workflow for MoA Validation.

Methodology for Key Experiments

1. EZH2 Inhibition Assay (Biochemical)

  • Principle: Measures the ability of a compound to inhibit the methyltransferase activity of the EZH2 enzyme.

  • Protocol:

    • Recombinant EZH2 complex is incubated with a histone H3 substrate, S-adenosyl-L-methionine (SAM - methyl donor), and the test compound at various concentrations.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The production of the methylated histone product (H3K27me3) is quantified, typically using a homogenous time-resolved fluorescence (HTRF) or AlphaLISA assay with specific antibodies against H3K27me3.

    • IC50 values are calculated from the dose-response curve.[1]

2. Western Blot for Apoptosis Markers

  • Principle: Detects changes in the protein levels of key apoptosis regulators.

  • Protocol:

    • Treat cancer cells with the quinolinone derivative for 24-48 hours.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p53, Bax, Bcl-2, and cleaved caspases.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect chemiluminescence using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH, β-actin).[2][6]

3. Tubulin Polymerization Assay

  • Principle: Measures the effect of the compound on the in vitro polymerization of purified tubulin into microtubules.

  • Protocol:

    • Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP and the test compound.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

    • Inhibitors of tubulin polymerization will prevent or reduce the increase in absorbance.

    • IC50 values can be determined by measuring the inhibition of polymerization at various compound concentrations.[7]

4. GABAA Receptor Binding Assay

  • Principle: Determines the affinity of a compound for the benzodiazepine binding site on the GABAA receptor.

  • Protocol:

    • Prepare synaptic membrane fractions from rat cerebral cortex.

    • Incubate the membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value, representing the concentration of the compound that displaces 50% of the specific binding of the radioligand.[4]

Conclusion

The N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one framework holds significant promise for the development of novel therapeutics. By leveraging the knowledge of related quinolinone derivatives, researchers can strategically design and validate the mechanism of action for new compounds. The comparative data and experimental protocols provided in this guide serve as a foundational resource for these endeavors, facilitating a more efficient and targeted drug discovery process. Future studies should focus on screening these new derivatives against a diverse panel of targets to uncover their full therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one (CAS No. 1211594-21-6), ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: A lab coat is required.[2]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[2]

Quantitative Data Summary

The following table summarizes key data points. Due to the absence of a specific SDS for this compound, some data is not available.

ParameterValueSource/Notes
CAS Number 1211594-21-6Ivy Fine Chemicals, R&D Mate
Appearance SolidAssumed based on related compounds.
Acute Oral Toxicity No data available. Assumed to be harmful if swallowed.[2]Based on hazard statements for similar compounds.
Skin Corrosion/Irritation No data available. Assumed to be a skin irritant.[1][2]Based on hazard statements for similar compounds.
Serious Eye Damage/Irritation No data available. Assumed to be a serious eye irritant.[2]Based on hazard statements for similar compounds.
Aquatic Toxicity No data available. May be toxic to aquatic life.A common characteristic of quinoline derivatives. Avoid release to the environment.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[1][3] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation:

    • At the point of generation, classify the waste as a solid hazardous chemical waste.

    • Do not mix this waste with other waste streams, such as halogenated solvents, acids, or bases, to prevent unintended reactions.[4]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for solid waste. The original product container is often a suitable choice.[5]

    • The container must have a secure, tight-fitting lid and be in good condition.[5][6]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "this compound" (do not use abbreviations).[4]

      • The accumulation start date.

      • Associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA should be at or near the point of waste generation.[7]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[8]

    • Use secondary containment to prevent spills from reaching drains.[9]

  • Disposal Request:

    • Once the container is full, or before the designated accumulation time limit is reached (typically up to one year for partially filled containers in an SAA), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Accidental Spill Protocol

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Wear Appropriate PPE: Before cleaning, don all required personal protective equipment.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material to avoid creating dust.[10]

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound classify Classify as Solid Hazardous Chemical Waste start->classify container Select a Compatible, Leak-Proof Container with Lid classify->container label Label with 'Hazardous Waste', Full Chemical Name, and Date container->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar N-Boc protected quinolinone derivatives and general laboratory safety principles. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is paramount to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][2]Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact with the chemical.[1]
Skin and Body Protection Laboratory coat and long-sleeved clothing.[1]Minimizes the risk of skin exposure to spills.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]Avoids inhalation of any potential vapors, dust, or aerosols.[1]

First-Aid Measures

In case of exposure, immediate action is critical. The following table outlines first-aid procedures.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound. Adherence to these procedural steps will minimize exposure and mitigate potential hazards.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Area Setup Area Setup Don PPE Don PPE Area Setup->Don PPE Ensure safe environment Weighing Weighing Don PPE->Weighing Proceed to handling Reaction Setup Reaction Setup Weighing->Reaction Setup Work-up Work-up Reaction Setup->Work-up Decontamination Decontamination Work-up->Decontamination After experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Doff PPE Doff PPE Waste Segregation->Doff PPE Final step

Safe handling and disposal workflow for this compound.

Step-by-Step Handling Protocol

  • Preparation and Area Setup : Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1] Verify that an emergency shower and eyewash station are readily accessible.[1] Assemble all necessary equipment and reagents.[1]

  • Donning Personal Protective Equipment (PPE) : Put on a laboratory coat, ensuring it is fully buttoned.[1] Wear safety glasses with side shields or goggles.[1] Don chemical-resistant gloves (nitrile is a suitable option).[1] Inspect gloves for any tears or perforations before use.[1]

  • Handling the Compound : Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[1] Avoid direct contact with skin and eyes.[1] Prevent the formation of dust or aerosols during handling.[1]

  • After Handling : After handling, wash hands thoroughly with soap and water.[1]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

AspectProcedure
Storage Store in a well-ventilated place. Keep container tightly closed.[3] Keep containers in a dry, cool place.[3][4]
Disposal Dispose of contents/container to an approved waste disposal plant.[3] Chemical waste must be handled as hazardous waste.[1]

Waste Management Plan

  • Waste Segregation : Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.[1]

  • Container Management : Keep the waste container securely closed when not in use. Store the waste container in a designated secondary containment area.[1]

  • Disposal : Dispose of the chemical waste through your institution's authorized hazardous waste disposal program.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.